molecular formula C28H34F5NO8 B607320 endo-BCN-PEG4-PFP ester

endo-BCN-PEG4-PFP ester

Cat. No.: B607320
M. Wt: 607.6 g/mol
InChI Key: SWBZFLVGZRZGCI-UHFFFAOYSA-N
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Description

endo-BCN-PEG4-PFP ester is a PEG derivative containing a PFP ester and a BCN group. They can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZFLVGZRZGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG4-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-PEG4-PFP ester is a sophisticated, heterobifunctional crosslinker meticulously designed for advanced applications in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and detailed protocols for its application, tailored for researchers and professionals in the life sciences.

This linker features three key components: an endo-bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, offering exceptional versatility and efficiency in linking diverse molecules.

Core Components and Functionality

  • Endo-Bicyclo[6.1.0]nonyne (BCN): The BCN moiety is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency and specificity in complex biological media without the need for a cytotoxic copper catalyst. The endo isomer of BCN is known for its high reactivity towards azides.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, leading to reduced hydrolysis and higher conjugation yields.[2][3]

  • Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker improves the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules, which is particularly crucial in the formation of ternary complexes in PROTACs.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₄F₅NO₈[4]
Molecular Weight 607.56 g/mol [4]
Purity Typically ≥95% or ≥98%[4]
CAS Number 2904607-26-5 or 1421932-52-6[4]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF[5]
Storage Store at -20°C, desiccated[1]

Stability of the PFP Ester

FeaturePFP EsterNHS Ester
Relative Hydrolytic Stability More stableLess stable
Optimal pH for Amine Reaction 7.2 - 8.57.0 - 8.5
Reaction Byproduct PentafluorophenolN-hydroxysuccinimide

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., molar excess of linker, incubation time, temperature) may be necessary for specific applications.

Protocol 1: Two-Step Bioconjugation - Antibody-Small Molecule Conjugate

This protocol describes the conjugation of an amine-containing biomolecule (e.g., an antibody) to an azide-modified small molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-modified small molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Reaction with this compound:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Prepare a stock solution of the azide-modified small molecule in a compatible solvent (e.g., DMSO).

    • Add a 2- to 10-fold molar excess of the azide-modified small molecule to the purified BCN-functionalized antibody.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.

  • Final Purification:

    • Purify the final antibody-small molecule conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted small molecules.

Protocol 2: PROTAC Synthesis (General Workflow)

This protocol outlines a general strategy for synthesizing a PROTAC using this compound. This example assumes the E3 ligase ligand contains a primary amine and the target protein ligand has been modified with an azide.

Materials:

  • Azide-modified target protein ligand

  • E3 ligase ligand with a primary amine

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis of Linker-E3 Ligase Ligand Conjugate:

    • Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

    • Purify the BCN-PEG4-E3 ligase ligand conjugate by HPLC.

  • SPAAC Reaction with Target Protein Ligand:

    • Dissolve the purified BCN-PEG4-E3 ligase ligand conjugate (1 equivalent) and the azide-modified target protein ligand (1.2 equivalents) in a suitable solvent (e.g., DMSO).

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Final PROTAC Purification:

    • Upon completion, purify the crude PROTAC molecule by reverse-phase HPLC to obtain the final product.

    • Characterize the final PROTAC by LC-MS and NMR.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction A Amine-containing Biomolecule (e.g., Antibody) C BCN-functionalized Biomolecule A->C PFP ester reaction (pH 7.2-8.5) B This compound B->C E Final Bioconjugate C->E SPAAC 'Click' Reaction D Azide-modified Molecule D->E

Two-step bioconjugation workflow.

protac_synthesis cluster_synthesis PROTAC Synthesis P1 E3 Ligase Ligand (with amine) Intermediate BCN-PEG4-E3 Ligase Ligand P1->Intermediate Linker This compound Linker->Intermediate Amide bond formation P2 Target Protein Ligand (with azide) PROTAC Final PROTAC Molecule P2->PROTAC SPAAC reaction Intermediate->PROTAC

General workflow for PROTAC synthesis.

protac_pathway POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing endo-BCN-PEG4 linker) PROTAC->Ternary forms Ternary->PROTAC releases PolyUb Poly-ubiquitinated POI Ternary->PolyUb facilitates ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and development. Its unique combination of a highly reactive, copper-free click chemistry handle, a stable and efficient amine-reactive group, and a solubility-enhancing PEG spacer makes it an ideal choice for the construction of complex biomolecules, including antibody-drug conjugates and PROTACs. The enhanced stability of the PFP ester over traditional NHS esters provides a significant advantage for achieving higher yields and more reproducible results in bioconjugation. This technical guide provides the foundational knowledge and protocols to effectively utilize this advanced linker in a variety of research applications.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG4-PFP ester in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation reactions, ensuring reproducibility and maximizing yields in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles of its constituent moieties—the BCN group, the PEG4 spacer, and the PFP ester—to provide a robust framework for its application.

Executive Summary

This compound is a heterobifunctional linker that combines a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester for amine conjugation. The PEG4 spacer is incorporated to enhance the aqueous solubility of the molecule. The PFP ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its greater resistance to spontaneous hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions. The BCN group is generally stable under typical bioconjugation conditions. This guide presents available data, outlines detailed experimental protocols for determining precise solubility and stability, and provides visual workflows to aid in experimental design.

Physicochemical Properties and Functional Group Analysis

The behavior of this compound in aqueous buffers is dictated by the interplay of its three key components:

  • endo-Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for copper-free click chemistry with azide-modified molecules. The BCN moiety is known to be stable in aqueous buffers under the mild conditions typically used for bioconjugation.[1] However, it is important to note that BCN can react with thiols, so the presence of reducing agents like dithiothreitol (B142953) (DTT) or high concentrations of thiol-containing molecules such as glutathione (B108866) should be considered during experimental design.[1]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker is a hydrophilic chain that significantly contributes to the overall aqueous solubility of the molecule.[2][3] This feature is crucial for overcoming the inherent hydrophobicity of many small molecule linkers and facilitating reactions in biological buffers.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines, such as those on the side chains of lysine (B10760008) residues in proteins. PFP esters are notably more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4][5][6] This increased stability translates to a longer half-life in aqueous buffers, allowing for more controlled and efficient conjugation reactions.

Solubility in Aqueous Buffers

While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the presence of the hydrophilic PEG4 spacer is designed to enhance its solubility in common buffers like phosphate-buffered saline (PBS).[2][3] For practical applications, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[6] A product data sheet from MedChemExpress indicates a high solubility of 250 mg/mL in DMSO.

Table 1: Qualitative Solubility of this compound

Solvent TypeExamplesSolubilityReference
Organic SolventsDMSO, DMFHigh[6]
Aqueous BuffersPBS, HEPES, BorateEnhanced by PEG4 spacer; often requires a co-solvent[2][3]

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily governed by the hydrolysis of the PFP ester. The BCN group is generally stable under typical bioconjugation conditions.[1]

PFP Ester Hydrolysis

The primary degradation pathway for the PFP ester in aqueous solution is hydrolysis, which results in the formation of the non-reactive corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH values.[7]

BCN_PEG_PFP This compound BCN_PEG_Acid endo-BCN-PEG4-Carboxylic Acid (Inactive) BCN_PEG_PFP->BCN_PEG_Acid Hydrolysis (pH dependent) PFP_OH Pentafluorophenol H2O H₂O (Aqueous Buffer)

Caption: Hydrolysis of this compound in an aqueous buffer.

Comparative Stability: PFP vs. NHS Esters

Table 2: Comparative Stability of Active Esters

FeaturePFP EsterNHS EsterReference
Relative Hydrolysis Rate LowerHigher[4][5][6]
Optimal pH for Amine Conjugation 7.2 - 8.57.0 - 8.5[7][8]

Table 3: pH-Dependent Half-life of NHS Esters (for comparative purposes)

pHTemperature (°C)Half-lifeReference
7.004-5 hours[9][10]
8.0Room Temp~1 hour[11]
8.5Room TempMinutes[4]
8.6410 minutes[9][10]

Note: This data is for NHS esters and serves as a baseline for comparison. The half-life of PFP esters is expected to be significantly longer under identical conditions.

Experimental Protocols

For researchers requiring precise quantitative data for their specific applications, the following experimental protocols can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a method for determining the equilibrium solubility of this compound in a chosen aqueous buffer.

start Start prep Add excess this compound to aqueous buffer start->prep equilibrate Equilibrate (e.g., 24h at constant temp.) with agitation prep->equilibrate separate Separate solid from liquid (centrifugation or filtration) equilibrate->separate quantify Quantify concentration of the supersaturated solution via HPLC or LC-MS separate->quantify end End quantify->end

Caption: Workflow for determining aqueous solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

  • Calculation: The solubility is then calculated and typically expressed in mg/mL or mM.

Protocol for Determining Stability by Monitoring Hydrolysis

This protocol uses HPLC to monitor the degradation of this compound in an aqueous buffer over time.

start Start prep_stock Prepare a concentrated stock solution in anhydrous DMSO or DMF start->prep_stock initiate_hydrolysis Dilute stock solution into aqueous buffer at a defined pH and temperature prep_stock->initiate_hydrolysis sample Withdraw aliquots at various time points (t=0, 1, 2, 4, 8, 24h) initiate_hydrolysis->sample analyze Analyze samples by HPLC to monitor the disappearance of the PFP ester peak sample->analyze Quench if necessary calculate Calculate the half-life (t½) analyze->calculate end End calculate->end

Caption: Workflow for stability testing via HPLC.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF.

  • Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS at pH 7.4 and 8.5) at a known concentration and temperature.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Analysis: Immediately analyze the sample by reverse-phase HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid peak.

  • Data Analysis: Plot the natural logarithm of the PFP ester concentration versus time. The half-life (t½) can be calculated from the slope of the resulting line.

Conclusion

This compound is a valuable heterobifunctional linker for bioconjugation, offering the key advantages of enhanced aqueous solubility and superior stability compared to NHS esters. While precise quantitative data on its solubility and stability are not extensively documented, the principles outlined in this guide, along with the provided experimental protocols, empower researchers to effectively utilize this reagent and determine its key parameters for their specific applications. The increased stability of the PFP ester allows for more controlled and efficient conjugation reactions, making this compound a robust tool in the development of next-generation biotherapeutics.

References

The Strategic Role of the PEG4 Spacer in endo-BCN Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth examination of the pivotal role of the tetraethylene glycol (PEG4) spacer when incorporated into endo-bicyclo[6.1.0]nonyne (endo-BCN) linkers. The strategic inclusion of a PEG4 spacer imparts crucial physicochemical properties that address inherent challenges in bioconjugation, such as hydrophobicity of payloads and steric hindrance. This guide will detail the core functions of the PEG4 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in ADC development, and visualize key experimental workflows.

Introduction: The Criticality of Linker Technology

The efficacy of targeted therapies like ADCs hinges on the precise delivery of a potent payload to the target cell.[1] The linker, a seemingly simple molecular bridge, governs the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall physicochemical properties of the final product.[1][2][3] Among the diverse array of linker technologies, the combination of a bioorthogonal endo-BCN moiety with a hydrophilic PEG4 spacer has emerged as a powerful strategy.[4][5] The endo-BCN group facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction, enabling precise conjugation without the need for a toxic copper catalyst.[4][5][6] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is not merely a passive connector but an active contributor to the conjugate's performance.[7]

Core Functions of the PEG4 Spacer in endo-BCN Linkers

The incorporation of a PEG4 spacer into an endo-BCN linker confers several advantageous properties that are essential for the successful development of bioconjugates.[4] These benefits are primarily derived from the inherent physicochemical characteristics of the polyethylene (B3416737) glycol chain.[4]

Enhanced Hydrophilicity and Solubility

A primary and significant contribution of the PEG4 spacer is the increased hydrophilicity it imparts to the endo-BCN linker and the resulting conjugate.[4][6][7][8][9] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[7][8][10] This aggregation can diminish therapeutic efficacy and increase the risk of an immunogenic response.[7] The ethylene glycol units of the PEG4 chain are highly hydrophilic, improving the aqueous solubility of both the linker and the final bioconjugate.[4][11][][13] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[10][14]

Minimized Steric Hindrance and Enhanced Reactivity

The PEG4 spacer provides a flexible and extended connection between the endo-BCN moiety and the molecule to which it is attached.[4] This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the ability of the BCN group to participate in the SPAAC reaction with its azide-binding partner.[4][8] By creating physical separation between the payload and the antibody, the PEG4 spacer ensures that the biological activity of the antibody, such as its binding to the target antigen, is not compromised.[7] This can lead to faster reaction kinetics and higher conjugation efficiencies.[4]

Improved Pharmacokinetics and Therapeutic Index

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of biologics.[4] The hydrophilic PEG4 spacer can create a protective hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce non-specific clearance.[7][10][14] This often leads to a longer circulation half-life, increased drug exposure at the target site, and an improved overall therapeutic index.[7] By reducing the risk of aggregation and immunogenicity, PEG linkers contribute to a better safety profile.[10][14][15]

Quantitative Impact of PEG4 Spacers

The inclusion of PEG spacers has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data, highlighting the effects of PEGylation on various parameters.

ParameterLinker TypeValue/ObservationReference
Binding Affinity (Kd) Anti-FGFR1 Peptibody-vcMMAE with PEG4110 nM (slightly weaker than unconjugated)[7]
Kidney Uptake Radiolabeled Ligand with PEG4~10-fold reduction compared to non-PEGylated[7]
Kidney Uptake Radiolabeled Ligand with PEG8~5-fold reduction compared to non-PEGylated[7]
ADC Aggregation Trastuzumab-MMAD with PEG8Increased aggregation compared to PEG2[7]
Circulation Half-life General ObservationModerate increase with short PEG linkers (e.g., PEG4)[8]
In Vitro Potency (IC50) Brentuximab ADCs with various macrocycles and PEG24Broadly similar potency (16–34 pM)[16]
In Vivo Efficacy Cyclodextrin-containing ADCsGreater efficacy than Adcetris® and matched a PEG24 comparator[16]
PropertyValue
Molecular Formula (endo-BCN-PEG4-amine) C21H36N2O6
Molecular Weight (endo-BCN-PEG4-amine) 412.53 g/mol
Exact Mass (endo-BCN-PEG4-amine) 412.2573

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs utilizing endo-BCN-PEG4 linkers.

General Workflow for ADC Synthesis using endo-BCN-PEG4-NHS Ester

This protocol outlines the conjugation of an endo-BCN-PEG4-NHS ester to the lysine (B10760008) residues of an antibody, followed by a SPAAC reaction with an azide-modified payload.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification cluster_spaac SPAAC Reaction & Final Purification Antibody Antibody Solution Buffer_Exchange Buffer Exchange to PBS (pH 7.4) Antibody->Buffer_Exchange Conjugation Add Linker to Antibody (10-20x molar excess) Incubate 1-2h RT or 2-4h at 4°C Buffer_Exchange->Conjugation BCN_Linker endo-BCN-PEG4-NHS Ester Dissolve_Linker Dissolve in Anhydrous DMSO (10 mM) BCN_Linker->Dissolve_Linker Dissolve_Linker->Conjugation Quenching Quench with 50 mM Tris Incubate 15-30 min RT Conjugation->Quenching Purification1 Purify BCN-Antibody (Desalting Column) Quenching->Purification1 SPAAC Add Azide-Payload (1.5-5x molar excess) Incubate 4-12h RT or overnight at 4°C Purification1->SPAAC Purification2 Purify Final ADC (SEC) SPAAC->Purification2 Characterization Characterize ADC (DAR, Purity, etc.) Purification2->Characterization

Caption: General workflow for ADC synthesis.

Materials:

  • Monoclonal antibody in a suitable buffer

  • endo-BCN-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-containing payload

  • Desalting columns

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer-exchanged into PBS, pH 7.4.[4] Adjust the antibody concentration to 2-5 mg/mL.[4]

  • Linker Preparation: Immediately before use, dissolve the endo-BCN-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved endo-BCN-PEG4-NHS ester to the antibody solution.[4] Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.[4] Incubate for 15-30 minutes at room temperature.[4]

  • Purification of BCN-functionalized Antibody: Remove excess, unreacted linker using a desalting column.

  • SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing payload to the purified BCN-functionalized antibody.[4] Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4] The reaction can also be performed at 37°C to accelerate the rate.[4]

  • Final ADC Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC), and assess purity and aggregation by SEC.

PROTAC Synthesis using a BCN-PEG4-Alkyne Linker

The BCN-PEG4-alkyne linker can be used in a modular approach for PROTAC synthesis, connecting a target protein ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_first_click First Click Reaction (SPAAC) cluster_second_click Second Click Reaction (SPAAC with DBCO) Start1 BCN-PEG4-Alkyne + Azide-Target Ligand Reaction1 Dissolve in DMF/DMSO Stir at RT Start1->Reaction1 Purification1 Purify by HPLC Reaction1->Purification1 Start2 Purified Intermediate + DBCO-E3 Ligase Ligand Purification1->Start2 Reaction2 Dissolve in DMSO/PBS Stir at RT (2-8h) Start2->Reaction2 Purification2 Purify Final PROTAC by HPLC Reaction2->Purification2

References

endo-BCN-PEG4-PFP ester for strain-promoted azide-alkyne cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to endo-BCN-PEG4-PFP Ester for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, this compound, a powerful tool for bioconjugation utilizing strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in constructing advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts and Advantages

This compound is a versatile linker designed for two-step sequential or one-pot bioconjugation. It features three key components:

  • Endo-Bicyclononyne (BCN): A strained alkyne that reacts rapidly and selectively with azide-functionalized molecules via a copper-free "click" reaction known as SPAAC.[1] This bioorthogonal reaction is ideal for use in complex biological media.[2][3]

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group for the acylation of primary and secondary amines, forming stable amide bonds.[1] PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[4][5][6]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][6]

The strategic combination of these components allows for the precise and efficient linking of two different molecules, for example, attaching a protein to a small molecule drug or a fluorescent probe.

Technical Data and Specifications

The key properties of this compound are summarized below, providing essential information for experimental design.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₄F₅NO₈[7]
Molecular Weight 607.6 g/mol [7]
Appearance White to off-white solid or oil-
Purity Typically ≥95%[7]
Solubility Soluble in organic solvents like DMSO, DMF, and DCM-
Storage Conditions Store at -20°C, desiccated and protected from light.[5] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[8][5][8]

Reactivity and Kinetics

Understanding the reaction kinetics of both reactive ends of the linker is crucial for optimizing conjugation protocols.

ReactionReactive GroupsTypical Second-Order Rate Constant (k)Key ConsiderationsSource(s)
Amine Acylation PFP Ester + Primary AmineFaster than NHS esters; k ≈ 2.46 x 10⁻¹ s⁻¹ (for a poly(PFP acrylate))The reaction is efficient in a pH range of 7.2-8.5.[9] PFP esters exhibit greater resistance to hydrolysis than NHS esters, allowing for higher efficiency in aqueous buffers.[4][5][4][9]
SPAAC (Click Reaction) Endo-BCN + Azide (B81097)~0.1 - 1 M⁻¹s⁻¹ (Varies with azide structure and solvent)This bioorthogonal reaction requires no catalyst and can be performed under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[2][10] The resulting triazole linkage is highly stable.[2][10][11]

Mandatory Visualizations

Diagram 1: SPAAC Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound TS Transition State BCN->TS [3+2] Cycloaddition AZIDE Azide-modified Molecule (R-N₃) AZIDE->TS TRIAZOLE Stable Triazole Linkage TS->TRIAZOLE Spontaneous

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: SPAAC Conjugation cluster_step3 Step 3: Final Purification & Analysis A1 Start: Antibody (e.g., IgG) A2 Dissolve Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) A1->A2 A3 Add this compound (in DMSO, 5-20 fold molar excess) A2->A3 A4 Incubate (1-4h, RT or 4°C) A3->A4 A5 Quench (Optional) (e.g., Tris buffer) A4->A5 A6 Purify BCN-Antibody (e.g., Desalting Column) A5->A6 B2 Add Drug-N₃ to BCN-Antibody (2-4 fold molar excess) A6->B2 Combine B1 Azide-modified Payload (Drug-N₃) B1->B2 B3 Incubate (4-24h, RT or 4°C) C1 Purify Final ADC (e.g., SEC/HIC) B3->C1 Purify C2 Characterize ADC (LC-MS, SDS-PAGE) C1->C2 C3 End: Purified ADC C2->C3

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Protocols

This section provides a detailed, two-stage protocol for the conjugation of a protein (e.g., an antibody) to an azide-modified small molecule.

Stage 1: Modification of Protein with this compound

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with the BCN moiety.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]

  • This compound.

  • Anhydrous DMSO or DMF.[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in amine-free buffer.[3] Ensure the buffer does not contain primary amines like Tris or glycine.[5]

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the reconstituted reagent.[12]

  • Conjugation Reaction: Add a 10-30 fold molar excess of the PFP ester solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 20% (v/v) to maintain protein stability.[3]

  • Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature or overnight at 4°C with gentle mixing.[3][9]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[3]

  • Purification: Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).[3] The resulting BCN-modified protein can be used immediately or stored at -20°C or -80°C.[3]

Stage 2: SPAAC Reaction with Azide-Modified Molecule

This protocol details the "click" reaction between the BCN-modified protein and an azide-functionalized molecule (e.g., a drug, probe, or peptide).

Materials:

  • BCN-modified protein from Stage 1.

  • Azide-modified molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • SPAAC Reaction: Add the azide-modified molecule to the solution of BCN-modified protein. A 2-4 fold molar excess of the azide molecule over the protein is a common starting point.[2]

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.[2] Reaction times may vary depending on the specific reactants and concentrations. The reaction can be monitored by LC-MS to check for the mass shift corresponding to the addition of the azide-molecule.

  • Final Purification: Purify the final conjugate to remove any unreacted azide molecule and other impurities. The method of purification will depend on the properties of the final conjugate and may include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis.[13]

  • Characterization: The final product should be characterized to confirm successful conjugation and determine purity and the drug-to-antibody ratio (DAR), if applicable. Common techniques include SDS-PAGE, Mass Spectrometry (LC-MS), and HPLC (HIC or Reverse Phase).[13]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[14][15][16]

  • PROTACs: It is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8][17]

  • Probe Development: The linker facilitates the attachment of fluorescent dyes, biotin, or other imaging agents to biomolecules for use in diagnostic and imaging applications.[1]

  • Material Science: It can be used to functionalize surfaces, nanoparticles, and polymers with biomolecules for various applications in diagnostics and drug delivery.[1]

This document is for research purposes only and is not intended for diagnostic or therapeutic use.

References

A Technical Guide to endo-BCN-PEG4-PFP Ester: Properties and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of endo-BCN-PEG4-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This document details its molecular characteristics and provides comprehensive experimental protocols for its use in creating precisely defined bioconjugates.

Core Properties of this compound

The this compound is a versatile chemical tool that features three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique structure enables a two-step conjugation strategy, allowing for the stable and efficient linkage of two different molecules.

PropertyValueSource(s)
Molecular Weight 607.56 g/mol [1][2][3]
Chemical Formula C₂₈H₃₄F₅NO₈[2][4][5]
CAS Number 2904607-26-5[3][4]
Appearance Oil[6]
Color Colorless to light yellow[6]
Purity Typically ≥95%[1][2][4]
Storage Store at -20°C, protected from moisture.[1][7]

Key Functional Groups and Their Roles

The utility of this compound lies in its distinct reactive ends:

  • Pentafluorophenyl (PFP) Ester: This group reacts efficiently with primary and secondary amines (e.g., on proteins or other biomolecules) to form stable amide bonds.[1][8][9][10][11] PFP esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][8][9][10][11]

  • endo-Bicyclo[6.1.0]nonyne (BCN): The BCN group is a strained alkyne that readily undergoes a copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[6][7][12] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a cytotoxic copper catalyst.[6]

  • PEG4 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial when working with biomolecules.[1][9][10][11] It also provides spatial separation between the conjugated molecules, which can help to preserve their individual functions.

Experimental Protocols

The following section outlines a general two-step protocol for the use of this compound in bioconjugation. This involves the initial labeling of an amine-containing biomolecule (e.g., a protein) with the linker, followed by the conjugation of an azide-modified molecule.

Step 1: Amine Labeling with this compound

This protocol describes the reaction of the PFP ester with primary amines on a protein to attach the BCN-PEG4 moiety.

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the PFP ester.[1]

  • Preparation of Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not prepare and store stock solutions, as the PFP ester is susceptible to hydrolysis.[1]

  • Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.

  • Quenching: (Optional) Add a small amount of quenching buffer to the reaction mixture to consume any unreacted PFP ester.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-labeled protein with an azide-containing molecule.

Materials:

  • BCN-labeled protein from Step 1

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Prepare the BCN-labeled protein and the azide-containing molecule in the reaction buffer.

  • Reaction: Mix the BCN-labeled protein and the azide-containing molecule in a 1:2 to 1:5 molar ratio (BCN:azide). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C.[6] The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or chromatography).

  • Purification: Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove any unreacted starting materials.

Visualization of the Bioconjugation Workflow

The following diagram illustrates the two-step bioconjugation process using this compound.

Bioconjugation_Workflow Protein Amine-Containing Protein (Protein-NH₂) BCN_Protein BCN-Labeled Protein Protein->BCN_Protein Step 1: Amine Labeling (PFP Ester Reaction) Linker This compound Linker->BCN_Protein Final_Conjugate Final Bioconjugate BCN_Protein->Final_Conjugate Step 2: SPAAC Reaction (Click Chemistry) Azide_Molecule Azide-Containing Molecule (N₃-Molecule) Azide_Molecule->Final_Conjugate PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proximity Degradation Target Protein Degradation Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation Mediates

References

Navigating the Stability of endo-BCN-PEG4-PFP Ester: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success of their work. The endo-BCN-PEG4-PFP ester, a valuable tool in bioconjugation and proteomics, is no exception. Its unique structure, featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a pentafluorophenyl (PFP) ester for amine coupling, makes it a versatile linker. However, its utility is intrinsically linked to its stability. This technical guide provides an in-depth overview of the recommended storage conditions and shelf life of this compound, ensuring its optimal performance in your research endeavors.

Recommended Storage Conditions and Shelf Life

The stability of this compound is influenced by temperature, moisture, and the form in which it is stored (pure solid vs. in solvent). Adherence to the recommended storage protocols is critical to prevent degradation and ensure reproducibility in experimental results. The following table summarizes the storage conditions and corresponding shelf life based on data from various suppliers.

FormStorage TemperatureShelf LifeKey Considerations
Pure Solid -20°CUp to 3 yearsStore in a tightly sealed container with a desiccant to protect from moisture.[1][2][3][4][5] The vial should be brought to room temperature before opening to prevent condensation.[3][4][5] For short-term storage (days to weeks), 0 - 4°C is also acceptable.[6]
In Solvent -80°CUp to 6 monthsUse anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolution.[1][3][5] It is highly recommended to prepare solutions immediately before use as the PFP ester is prone to hydrolysis.[3][5] Avoid storing stock solutions for extended periods.
In Solvent -20°CUp to 1 monthSimilar to storage at -80°C, use anhydrous solvents and prepare solutions fresh.[2][7] The shorter shelf life at this temperature highlights the increased rate of hydrolysis.

Experimental Protocols: A Note on Shelf-Life Determination

While specific, publicly available experimental protocols for determining the shelf life of this compound are not detailed in the provided search results, the stability of chemical compounds like this is typically assessed through a series of standardized analytical methods. These studies generally involve:

  • Forced Degradation Studies: The compound is subjected to harsh conditions (e.g., high temperature, humidity, extreme pH, and oxidative stress) to identify potential degradation pathways and products.

  • Long-Term Stability Testing: The compound is stored under the recommended conditions for an extended period. Samples are withdrawn at predetermined intervals and analyzed to monitor for any changes in purity, appearance, and chemical structure.

  • Analytical Techniques: A variety of analytical techniques are employed to assess the stability of the compound. These may include:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products.

    • Mass Spectrometry (MS): To confirm the identity of the compound and its degradation products by analyzing their mass-to-charge ratio.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound and any degradation products.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in the functional groups of the molecule.

These studies, conducted by the manufacturers, form the basis for the recommended storage conditions and shelf-life data provided on their technical data sheets.

Logical Workflow for Handling and Storage

To ensure the integrity and optimal performance of this compound, a systematic approach to its handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.

References

A Technical Guide to the Safe Handling of endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling precautions for endo-BCN-PEG4-PFP ester, a heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes information from supplier technical data sheets and general safety principles for its constituent chemical groups: a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

Compound Overview and Reactivity

This compound is a chemical reagent that facilitates the linkage of two different molecules. It contains three key components:

  • endo-BCN group: This strained alkyne reacts with azide-containing molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4] This reaction is highly selective and can be performed in aqueous environments, making it suitable for biological applications.[4][5][6]

  • PEG4 spacer: The tetraethylene glycol spacer enhances the solubility of the molecule, particularly in aqueous media.[1][7][8]

  • PFP ester: This active ester reacts with primary amines to form stable amide bonds.[1][7][9] PFP esters are known to be more resistant to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[7][8][10][11][12]

The dual reactivity of this linker allows for a two-step conjugation process, enabling the precise assembly of complex biomolecules.[1]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13][14]

General Hygiene

Avoid contact with skin, eyes, and clothing.[13][15] Do not ingest or inhale the compound.[13][15] Wash hands thoroughly after handling.[13]

Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of this compound.

ParameterRecommendationRationale
Temperature (Solid) -20°C for long-term storage (months to years).[1][2][4][7][16]Minimizes degradation of the BCN group and hydrolysis of the PFP ester.[4]
Temperature (In Solution) -80°C for up to 6 months; -20°C for up to 1 month.[2]Solutions are more susceptible to degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[]The PFP ester is moisture-sensitive and can hydrolyze.[9][10]
Light Protect from light.[1][4]To prevent potential photodegradation.
Handling Equilibrate the vial to room temperature before opening.Prevents condensation of moisture inside the container.[9]
Aliquoting Aliquot the reagent into single-use vials.Avoids repeated freeze-thaw cycles and moisture introduction.[4]

Experimental Protocols and Handling

Dissolving the Reagent

Due to the moisture-sensitive nature of the PFP ester, anhydrous solvents are required for dissolution.

SolventNotes
Dimethylformamide (DMF) Use fresh, high-grade, anhydrous DMF. Older DMF can degrade to form free amines that will react with the PFP ester.[11]
Dimethyl sulfoxide (B87167) (DMSO) Anhydrous DMSO is a suitable alternative.[1][2][10]

It is strongly recommended to prepare solutions of PFP esters immediately before use to avoid degradation.[10]

Reaction Conditions for PFP Ester Amination

The PFP ester reacts with primary amines to form an amide bond. The efficiency of this reaction is pH-dependent.

ParameterRecommendationRationale
pH 7.2 - 8.5[10]Balances the nucleophilicity of the amine with the rate of PFP ester hydrolysis.
Hydrolysis The rate of hydrolysis increases with higher pH.[9][10]Hydrolysis is a competing reaction that reduces conjugation efficiency.[4]
Workflow for a Typical Two-Step Bioconjugation

The following diagram illustrates a general workflow for using this compound in a two-step conjugation.

G cluster_0 Step 1: PFP Ester Amination cluster_1 Step 2: SPAAC (Click Chemistry) A Dissolve this compound in anhydrous DMF or DMSO B Add to amine-containing molecule (pH 7.2-8.5) A->B C Incubate to form BCN-PEG4-Molecule 1 B->C D Purify to remove excess reagent C->D E Add azide-containing Molecule 2 D->E F Incubate to form final conjugate E->F G Purify final conjugate F->G

A general workflow for a two-step bioconjugation reaction.
Logical Relationship of Safety Precautions

The following diagram outlines the logical flow of safety and handling considerations.

G cluster_handling Handling cluster_storage Storage cluster_reactivity Reactivity Considerations Compound This compound cluster_handling cluster_handling Compound->cluster_handling cluster_storage cluster_storage Compound->cluster_storage cluster_reactivity cluster_reactivity Compound->cluster_reactivity PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a well-ventilated area (Fume Hood) Temp Store at -20°C (solid) or -80°C (solution) Moisture Protect from moisture (Inert gas, desiccate) Light Protect from light PFP PFP ester is moisture-sensitive PFP->Moisture Solvent Use anhydrous solvents (DMF, DMSO) PFP->Solvent pH Control pH for amination (7.2-8.5) PFP->pH

Key safety and handling relationships for the reagent.

First Aid and Spill Response

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

  • Skin Contact: Wash off with soap and plenty of water.[18] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Spill: Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[15] Prevent entry into drains.[15]

Disposal

Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter the environment.[15]

This guide is intended for informational purposes and should not be considered a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most up-to-date information from the supplier before use.

References

A Technical Guide to Bicyclo[6.1.0]nonyne (BCN)-Based Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bicyclo[6.1.0]nonyne (BCN) reagents used in bioorthogonal chemistry. It details the core principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents a quantitative comparison with other common linkers, and offers detailed experimental protocols for practical applications in bioconjugation, imaging, and drug development.

Introduction to Bioorthogonal Chemistry and the Rise of SPAAC

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a cytotoxic copper catalyst limits its use in living systems.[1][2] This limitation drove the development of copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] SPAAC utilizes strained cyclooctynes, such as BCN, which react spontaneously with azides without a toxic catalyst.[1][3] This bioorthogonality—the ability to perform a reaction within a living organism without interfering with native biochemical processes—makes SPAAC an invaluable tool for in-vivo imaging, drug targeting, and studying biomolecules in their natural environment.[4]

The BCN Reagent: Mechanism and Properties

The BCN linker features a bicyclo[6.1.0]nonyne moiety, a highly strained eight-membered ring.[5] This ring strain is the driving force behind its reactivity with azides, significantly lowering the activation energy for the cycloaddition.[3][4] The reaction proceeds via a concerted [3+2] dipolar cycloaddition, where the azide (B81097) (the 1,3-dipole) reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[4] This process is efficient under physiological conditions and demonstrates excellent selectivity, as neither the azide nor the alkyne functional groups react with native biological molecules.[3]

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product BCN BCN (Strained Alkyne) Plus + Azide Azide-Molecule Arrow Spontaneous Reaction (No Catalyst) Azide->Arrow Triazole Stable Triazole Linkage

Mechanism of BCN-based SPAAC reaction.

Quantitative and Comparative Analysis: BCN vs. Other Linkers

The selection of a click chemistry reagent depends on balancing factors like reaction speed, stability, and steric bulk.[5] BCN's primary copper-free competitor is dibenzocyclooctyne (DBCO). While both are effective, they possess distinct properties that make them suitable for different applications.[6]

Reaction Kinetics The reaction rate is a critical parameter, especially for dynamic systems or when using low reactant concentrations.[6][7] Generally, DBCO exhibits faster kinetics with aliphatic azides due to its greater ring strain.[5][6] However, BCN shows significantly enhanced reactivity with electron-deficient or aromatic azides.[8] This tunable reactivity can be advantageous for achieving orthogonal labeling in complex systems.[8]

Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Observation
BCN Benzyl Azide ~0.06 - 0.1 Slower than DBCO with aliphatic azides.[7][8]
DBCO Benzyl Azide ~0.24 - 1.0 Generally faster with aliphatic azides.[7][8]
BCN Phenyl Azide ~0.2 Significantly faster than DBCO with aromatic azides.[8]
DBCO Phenyl Azide ~0.033 Slower than BCN with aromatic azides.[8]

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used.[6][7]

Physicochemical Properties and Stability A crucial advantage of BCN is its superior stability in the presence of endogenous thiols, such as the highly abundant intracellular antioxidant glutathione (B108866) (GSH).[5] DBCO is known to be less stable in thiol-containing environments, which can compromise long-term intracellular experiments.[5] Furthermore, BCN is smaller and less lipophilic than the bulky, aromatic DBCO, which can be beneficial for reducing steric hindrance and improving the solubility of the final conjugate.[5][6]

Table 2: Qualitative Comparison of BCN and DBCO Linkers

Feature BCN (Bicyclo[6.1.0]nonyne) DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromatic[5] Bulky, aromatic[5]
Size Smaller[5] Larger[5]
Lipophilicity Lower[7] Higher[5]
Thiol Stability More stable[5] Less stable[5]

| Primary Use Case | Applications requiring high stability, smaller size, or labeling of aromatic azides. | Applications where maximum reaction speed with aliphatic azides is critical.[5] |

Linker_Choice Start Start: Choose a SPAAC Linker Kinetics Is maximum reaction speed the top priority? Start->Kinetics AzideType What is the azide type? Kinetics->AzideType Yes Stability Is high stability in thiol-rich environments critical? Kinetics->Stability No ChooseDBCO Choose DBCO AzideType->ChooseDBCO Aliphatic ChooseBCN Choose BCN AzideType->ChooseBCN Aromatic Stability->ChooseBCN Yes ConsiderBCN Consider BCN for its smaller size and lower lipophilicity Stability->ConsiderBCN No

Decision guide for selecting between BCN and DBCO.

Applications in Research and Drug Development

The biocompatibility and efficiency of BCN-based SPAAC have led to its widespread adoption across various scientific disciplines.[1]

  • Bioconjugation and Labeling: BCN reagents are routinely used to label proteins, peptides, and nucleic acids with probes like fluorescent dyes or biotin (B1667282) for imaging and tracking studies.[9]

  • Drug Discovery and Delivery: In the field of antibody-drug conjugates (ADCs), BCN linkers facilitate the precise attachment of potent cytotoxic drugs to targeting antibodies, leading to therapeutics with an improved therapeutic index.[6]

  • Materials Science: BCN chemistry is employed to create functional materials and hydrogels with precisely controlled properties.[1]

Experimental Protocols

Detailed and validated protocols are essential for achieving reproducible results. The following sections provide a representative protocol for labeling a protein with a BCN-NHS ester, a common workflow for introducing the BCN moiety onto a biomolecule.

Protocol: Labeling Proteins with BCN-NHS Ester

This protocol describes the covalent attachment of a BCN linker, activated as an N-hydroxysuccinimide (NHS) ester, to primary amines (N-terminus and lysine (B10760008) side chains) on a target protein.[10]

A. Materials and Reagents

  • Protein of Interest: 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[10]

  • BCN-NHS Ester: (e.g., endo-BCN-NHS carbonate).

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.[10]

  • Purification: Desalting or gel filtration column (e.g., Glen Gel-Pak™).[11]

B. Reagent Preparation

  • Protein Solution: Ensure the protein is fully dissolved in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) are incompatible with this step.

  • BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to use anhydrous solvent and prepare the solution fresh.[10]

C. Protein Labeling Procedure

  • pH Adjustment: If the protein is in a neutral pH buffer (like PBS), add reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to raise the pH. The reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.[10][12]

  • Reaction Initiation: Add a 20-30 fold molar excess of the 10 mM BCN-NHS ester stock solution to the protein solution.[9] The final DMSO concentration in the reaction mixture should not exceed 10-20% to avoid protein denaturation.[9][10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][11] If the protein or label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution (1 M Tris-HCl) to a final concentration of 50-100 mM.[9] The primary amines in Tris will react with and consume any unreacted BCN-NHS ester. Incubate for an additional 15-30 minutes.[9]

D. Purification and Storage

  • Purification: Remove unreacted BCN reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[9]

  • Characterization: Determine the final concentration of the labeled protein and, if necessary, the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the purified BCN-functionalized protein at -20°C or -80°C.[13] BCN-functionalized antibodies can be stable for months at -20°C.[9]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification & Storage Prot_Prep Prepare Protein in Amine-Free Buffer pH_Adjust Adjust pH to 8.3-8.5 Prot_Prep->pH_Adjust NHS_Prep Dissolve BCN-NHS Ester in Anhydrous DMSO Incubate Add BCN-NHS to Protein & Incubate (1-4h RT) NHS_Prep->Incubate pH_Adjust->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize Conjugate (DOL) Purify->Characterize Store Store at -20°C / -80°C Characterize->Store

Experimental workflow for protein labeling with BCN-NHS ester.

Conclusion

BCN-based reagents are powerful and versatile tools in the click chemistry landscape, offering an exceptional balance of reactivity, stability, and biocompatibility for SPAAC reactions. Their primary advantage is the elimination of the cytotoxic copper catalyst, making them ideal for live-cell imaging and in-vivo studies. While reagents like DBCO may offer faster kinetics in some contexts, BCN's enhanced stability in thiol-rich environments, smaller size, and favorable reactivity with aromatic azides make it a superior choice for many advanced applications in drug development and chemical biology. Careful consideration of the experimental goals and the specific properties of the biomolecules involved will enable researchers to optimally leverage the power of BCN-based click chemistry.

References

Methodological & Application

Protocol for Labeling Antibodies with endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The endo-BCN-PEG4-PFP ester is a heterobifunctional linker designed for the versatile and efficient labeling of antibodies and other proteins.[1][2][3][4] This reagent incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester provides a highly reactive group for covalent conjugation to primary amines, such as the lysine (B10760008) residues on an antibody, forming a stable amide bond.[1][2][3][4][5][6] PFP esters are known to be more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling.[1][2][3][5][6] The BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the subsequent bioorthogonal conjugation of azide-modified molecules.[1][2][3][7] The PEG4 spacer enhances the solubility of the linker and the resulting antibody conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule.[1][2][3][8]

This protocol provides a detailed procedure for the labeling of antibodies with this compound, purification of the resulting conjugate, and methods for its characterization.

Data Presentation

The following table summarizes typical quantitative data that can be expected when labeling a standard IgG antibody with this compound. The exact values will vary depending on the specific antibody, buffer conditions, and molar ratios used.

ParameterTypical RangeMethod of Determination
Labeling Efficiency (Degree of Labeling - DOL) 1 - 5 linkers per antibodyUV-Vis Spectroscopy, Mass Spectrometry
Antibody Recovery > 85%UV-Vis Spectroscopy (A280 measurement)
Purity of Conjugate > 95%Size-Exclusion Chromatography (SEC)
Stability of BCN-Antibody Conjugate Stable for > 1 month at -20°CFunctional Assay (e.g., ELISA), SEC

Experimental Protocols

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (e.g., 7 kDa MWCO)

  • UV-Vis Spectrophotometer

  • Microcentrifuge

Protocol:

1. Antibody Preparation:

a. Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the PFP ester.[5] b. If necessary, perform a buffer exchange using a spin desalting column into the Reaction Buffer. c. Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

2. Preparation of this compound Stock Solution:

a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

3. Antibody Labeling Reaction:

a. Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess. A molar ratio of 5-15 fold excess of the PFP ester to the antibody is a good starting point. b. Add the calculated volume of the PFP ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

4. Quenching the Reaction:

a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris. b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted PFP ester.

5. Purification of the Antibody-BCN Conjugate:

a. Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography. For small scale reactions, a spin desalting column is suitable. b. Equilibrate the spin desalting column with the desired Purification/Storage Buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. c. Apply the quenched reaction mixture to the column and centrifuge to collect the purified antibody-BCN conjugate.

6. Characterization of the Antibody-BCN Conjugate:

a. Concentration Measurement: Determine the concentration of the purified antibody conjugate by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer. b. Degree of Labeling (DOL) Determination: The DOL, or the average number of BCN linkers per antibody, can be determined using UV-Vis spectroscopy if the linker has a distinct absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS), where the shift in the molecular weight of the antibody corresponds to the number of attached linkers.[9]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) labeling Antibody Labeling (Incubate Antibody with PFP Ester) antibody_prep->labeling pH 8.0-8.5 reagent_prep Reagent Preparation (Dissolve this compound in DMSO) reagent_prep->labeling 5-15x molar excess quenching Quenching (Add Tris Buffer) labeling->quenching 1-2 hours, RT purification Purification (Size-Exclusion Chromatography) quenching->purification Remove excess reagents characterization Characterization (Concentration & DOL Measurement) purification->characterization Purified Antibody-BCN Conjugate PFP_Ester_Reaction_Pathway Antibody Antibody with Lysine Residue (Ab-NH2) Reaction_Complex Reaction Intermediate Antibody->Reaction_Complex Nucleophilic Attack PFP_Ester This compound PFP_Ester->Reaction_Complex Conjugate Antibody-BCN Conjugate (Ab-NH-CO-PEG4-BCN) Reaction_Complex->Conjugate Amide Bond Formation PFP_Leaving_Group Pentafluorophenol Reaction_Complex->PFP_Leaving_Group Leaving Group Departure

References

Application Notes and Protocols for Protein Conjugation with endo-BCN-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG4-PFP ester is a heterobifunctional crosslinker that enables a two-step protein conjugation strategy. This reagent features a pentafluorophenyl (PFP) ester for the covalent modification of primary amines on proteins and an endo-bicyclo[6.1.0]nonyne (BCN) group for subsequent, highly specific copper-free click chemistry reactions with azide-containing molecules.[1][2][3] The PFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][4] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[1][2][3]

This document provides a detailed, step-by-step guide for the conjugation of proteins with this compound, followed by a secondary reaction with an azide-modified molecule.

Key Features of this compound:

  • Amine-reactive PFP ester: Efficiently reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[1][3]

  • BCN group for copper-free click chemistry: Enables highly specific and bioorthogonal ligation with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][5]

  • Enhanced stability: The PFP ester is less susceptible to hydrolysis in aqueous buffers compared to NHS esters, providing a larger reaction window.[1][4]

  • PEG4 Spacer: A hydrophilic spacer that improves solubility and can reduce steric hindrance.[1][2][3]

Experimental Protocols

Part 1: Protein Modification with this compound

This protocol describes the modification of a protein with this compound to introduce the BCN handle.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines from the buffer (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6] Note: The PFP ester is moisture-sensitive, so it is crucial to use anhydrous solvents and prepare the solution fresh.[4]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically based on the protein and the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[6] Longer incubation times may be necessary depending on the reactivity of the protein.

  • Quenching (Optional):

    • To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against the Reaction Buffer.

Part 2: Copper-Free Click Chemistry with the BCN-Modified Protein

This protocol outlines the reaction of the BCN-modified protein with an azide-containing molecule.

Materials:

  • BCN-modified protein (from Part 1)

  • Azide-modified molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: PBS, pH 7.2-7.4

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

  • Click Chemistry Reaction:

    • Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-modified protein solution.[6]

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.[6] Reaction times may require optimization.

  • Final Purification:

    • Purify the final protein conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography (if applicable), or dialysis.

Data Presentation

The efficiency of the protein conjugation can be influenced by several factors, including the molar ratio of the linker to the protein, the reaction pH, and the incubation time. The following table provides an example of how to present quantitative data from optimization experiments. Please note that these values are for illustrative purposes and the optimal conditions should be determined for each specific protein and application.

Molar Excess of this compoundReaction pHIncubation Time (hours)Degree of Labeling (DOL)Conjugation Efficiency (%)
5:17.221.530%
10:17.223.264%
20:17.225.8>90%
10:18.024.590%
10:17.244.182%

Degree of Labeling (DOL): The average number of BCN linkers conjugated to each protein molecule. This can be determined using various methods, such as MALDI-TOF mass spectrometry or by quantifying a fluorescent azide (B81097) after the click reaction.

Visualization of Workflows and Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Step 1: Protein Modification cluster_click Step 2: Click Chemistry protein_prep Protein Preparation in Reaction Buffer conjugation Incubate Protein with PFP ester protein_prep->conjugation reagent_prep This compound Stock Solution reagent_prep->conjugation purification1 Purify BCN-Modified Protein conjugation->purification1 click_reaction React with Azide-Modified Molecule purification1->click_reaction purification2 Purify Final Conjugate click_reaction->purification2

Caption: A step-by-step workflow for protein conjugation.

Reaction Mechanism

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: SPAAC Click Chemistry Protein_NH2 Protein-NH2 Protein_BCN Protein-NH-CO-PEG4-BCN Protein_NH2->Protein_BCN + BCN_PFP This compound BCN_PFP->Protein_BCN PFP_leaving_group Pentafluorophenol Protein_BCN->PFP_leaving_group + Protein_BCN2 Protein-NH-CO-PEG4-BCN Final_Conjugate Protein-Conjugate Protein_BCN2->Final_Conjugate + Azide_Molecule N3-Molecule Azide_Molecule->Final_Conjugate

Caption: The two-step reaction mechanism.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with endo-BCN-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel nanomaterials. The choice of linker used for surface modification dictates the nanoparticle's stability, biocompatibility, and its ability to conjugate with specific biomolecules. This document provides detailed application notes and protocols for the use of endo-BCN-PEG4-PFP ester, a heterobifunctional linker, for the surface functionalization of nanoparticles.

The this compound linker offers a two-step conjugation strategy. The pentafluorophenyl (PFP) ester group reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds. The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent attachment of azide-modified molecules in a highly specific and bioorthogonal manner.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the functionalized nanoparticles.[1][2]

This two-step approach enables the creation of multifunctional nanoparticles. First, the nanoparticle is "activated" with the BCN handle. Subsequently, any azide-containing molecule of interest, such as a targeting ligand, therapeutic agent, or imaging probe, can be attached to the nanoparticle surface.

Reaction Scheme and Workflow

The overall process involves two main stages: the initial functionalization of amine-presenting nanoparticles with the this compound, followed by the subsequent "click" reaction with an azide-modified molecule.

Reaction_Scheme cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) NP_NH2 Amine-Functionalized Nanoparticle NP_BCN BCN-Functionalized Nanoparticle NP_NH2->NP_BCN Amine-PFP Reaction (pH 7.2-8.5) BCN_PFP This compound BCN_PFP->NP_BCN NP_Molecule Dual-Functionalized Nanoparticle NP_BCN->NP_Molecule Click Chemistry Azide_Molecule Azide-Modified Molecule (e.g., Drug, Ligand) Azide_Molecule->NP_Molecule

A two-step reaction for nanoparticle functionalization.

The experimental workflow begins with the preparation of amine-functionalized nanoparticles, followed by the two key reaction steps, and concludes with characterization of the final product.

Experimental_Workflow start Start: Amine-Functionalized Nanoparticles step1 Step 1: Reaction with This compound start->step1 purify1 Purification 1: Removal of excess linker step1->purify1 char1 Characterization 1: - DLS - Zeta Potential - BCN Quantification purify1->char1 step2 Step 2: SPAAC Reaction with Azide-Modified Molecule char1->step2 purify2 Purification 2: Removal of excess molecule step2->purify2 char2 Characterization 2: - DLS - Zeta Potential - Confirmation of Conjugation purify2->char2 end End: Dual-Functionalized Nanoparticles char2->end

A generalized experimental workflow for nanoparticle functionalization.

Quantitative Data Summary

The following table presents illustrative data on the physicochemical properties of nanoparticles at different stages of functionalization. These values are representative of what can be expected when functionalizing a model 100 nm amine-modified polystyrene nanoparticle. Actual results will vary depending on the nanoparticle type, size, and starting surface charge.

ParameterAmine-Functionalized Nanoparticles (Starting Material)BCN-Functionalized Nanoparticles (After Step 1)Dual-Functionalized Nanoparticles (After Step 2)
Hydrodynamic Diameter (nm) 105 ± 2115 ± 3122 ± 4
Polydispersity Index (PDI) < 0.1< 0.15< 0.2
Zeta Potential (mV) +35 ± 3+15 ± 2+8 ± 2
BCN Groups per Nanoparticle N/A~5 x 104~5 x 104

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., polystyrene, silica, or iron oxide nanoparticles)

  • This compound

  • Azide-modified molecule of interest (e.g., azide-PEG-fluorescein for quantification)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cutoff for nanoparticle purification)

Protocol 1: Functionalization of Nanoparticles with this compound (Step 1)

This protocol describes the reaction of the PFP ester moiety of the linker with the primary amine groups on the nanoparticle surface.

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Preparation of Linker Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. PFP esters are moisture-sensitive, so prolonged storage in solution is not recommended.

  • Conjugation Reaction:

    • Add the dissolved linker solution to the nanoparticle suspension. The molar ratio of linker to available amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching of Unreacted PFP Esters:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted PFP ester groups.

  • Purification of BCN-Functionalized Nanoparticles:

    • Purify the BCN-functionalized nanoparticles from excess linker and byproducts using centrifugal filtration.

    • Wash the nanoparticles three times with the Wash Buffer.

    • Resuspend the purified BCN-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage or immediate use in the next step.

Protocol 2: Quantification of BCN Groups on the Nanoparticle Surface

This protocol provides a method to estimate the number of reactive BCN groups on the nanoparticle surface using a fluorescent azide (B81097) probe.

  • SPAAC Reaction with a Fluorescent Azide:

    • To a known concentration of BCN-functionalized nanoparticles in PBS, add a 100-fold molar excess of an azide-functionalized fluorescent dye (e.g., Azide-PEG4-FITC).

    • Incubate the reaction overnight at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the fluorescently labeled nanoparticles from the unreacted fluorescent azide using centrifugal filtration.

    • Wash the nanoparticles repeatedly with PBS until the supernatant is free of fluorescence.

  • Quantification:

    • Measure the fluorescence intensity of the purified, labeled nanoparticles.

    • Create a standard curve of the free fluorescent azide dye to correlate fluorescence intensity with molar concentration.

    • From the standard curve, determine the concentration of the dye conjugated to the nanoparticles.

    • Knowing the concentration of nanoparticles (which can be determined by methods such as nanoparticle tracking analysis or from the initial weight and particle density), calculate the average number of BCN groups per nanoparticle.

Protocol 3: SPAAC "Click" Reaction with an Azide-Modified Molecule (Step 2)

This protocol describes the conjugation of an azide-modified molecule to the BCN-functionalized nanoparticles.

  • Preparation of Reactants:

    • Disperse the purified BCN-functionalized nanoparticles in PBS to a desired concentration.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., PBS or DMSO/PBS mixture) at a known concentration.

  • SPAAC Reaction:

    • Add the azide-modified molecule to the BCN-functionalized nanoparticle suspension. A 5- to 20-fold molar excess of the azide-modified molecule relative to the estimated number of BCN groups is a good starting point.

    • Incubate the reaction mixture for 12-24 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the dual-functionalized nanoparticles from the unreacted azide-modified molecule using centrifugal filtration.

    • Wash the nanoparticles three times with PBS.

    • Resuspend the final dual-functionalized nanoparticles in a suitable buffer for your downstream application.

Characterization
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage. An increase in size is expected after each functionalization step.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A decrease in positive charge (or a shift towards a more neutral potential) is expected after the reaction with the linker, as primary amines are converted to neutral amides.

  • Confirmation of Conjugation: The successful conjugation of the azide-modified molecule can be confirmed by various methods depending on the nature of the molecule. For example, if the molecule is a protein, SDS-PAGE or western blotting can be used. If it is a fluorescent dye, fluorescence spectroscopy can be employed. For small molecules, techniques like HPLC or mass spectrometry can be adapted to analyze molecules cleaved from the nanoparticle surface.

References

reaction conditions for SPAAC with endo-BCN-PEG4-PFP ester functionalized molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing endo-BCN-PEG4-PFP ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and subsequent amine conjugations. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound incorporates three key features:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that reacts efficiently with azides in a copper-free click chemistry reaction. The 'endo' configuration is noted to be a highly reactive isomer for SPAAC.[1]

  • A pentafluorophenyl (PFP) ester , an amine-reactive functional group that forms stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[2]

Reaction Principles

The use of this compound involves a two-step sequential reaction strategy. First, the PFP ester is reacted with an amine-containing molecule. Subsequently, the BCN moiety is available for a SPAAC reaction with an azide-functionalized molecule. This allows for the precise and efficient covalent linkage of two different molecules.

Quantitative Data Summary

The following tables summarize the reaction conditions for the two key reactions involved in the use of this compound.

Pentafluorophenyl (PFP) Ester Amine Coupling Reaction Conditions
ParameterRecommended ConditionsNotes
Solvent Aprotic polar organic solvents (e.g., DMSO, DMF) for dissolving the PFP ester. The reaction can be performed in aqueous buffers.The final concentration of the organic solvent should be minimized to avoid denaturation of biomolecules.
pH 7.2 - 8.5Higher pH increases the rate of aminolysis but also the rate of hydrolysis of the PFP ester.
Temperature 4°C to 37°CLower temperatures can be used to minimize side reactions and degradation of sensitive biomolecules.
Reaction Time 30 minutes to overnightDependent on temperature, pH, and reactant concentrations.
Reactant Ratio 1.1 - 5 equivalents of PFP ester per amineA slight excess of the PFP ester is recommended to ensure complete reaction of the amine.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN

While specific kinetic data for this compound is not widely available, the following table provides representative second-order rate constants for the reaction of BCN with various azides. It is important to note that reaction rates are influenced by the specific azide (B81097), solvent, and temperature.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
BCN2-Azidoethanol (primary)0.024CDCl₃
BCN2-Azidopropanol (secondary)0.012CDCl₃
BCN2-Azido-2-methylpropanol (tertiary)0.012CDCl₃

Data from a study on the chemoselectivity of azides in SPAAC reactions.[3]

Note: While one study suggests no significant difference in reactivity between endo- and exo-BCN isomers in SPAAC, endo-BCN is often cited as the more reactive isomer.[1][4] Reaction rates are generally faster in organic solvents compared to aqueous buffers. For bioconjugation in aqueous media, higher concentrations or longer reaction times may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Two-Step Bioconjugation

This protocol outlines a general workflow for conjugating an amine-containing protein to an azide-functionalized molecule using this compound.

Materials:

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule of interest

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of PFP Ester with Protein

  • Preparation of PFP Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: To the protein solution, add the desired molar excess (typically 2-5 fold) of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction with Azide-Functionalized Molecule

  • Reaction Setup: To the purified BCN-functionalized protein from Step 1, add the azide-functionalized molecule. A molar excess of the azide (typically 1.5-3 fold) is recommended.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography) to remove unreacted starting materials.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a more specific application for the synthesis of a PROTAC molecule, linking a target protein ligand to an E3 ligase ligand.

Materials:

  • E3 ligase ligand with a primary or secondary amine

  • This compound

  • Anhydrous DMF

  • Azide-functionalized target protein ligand

  • HPLC for purification

Procedure:

  • Synthesis of BCN-functionalized E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the BCN-functionalized E3 ligase ligand by preparative HPLC.

  • SPAAC Reaction to form the PROTAC:

    • Dissolve the purified BCN-functionalized E3 ligase ligand (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents) in a suitable solvent (e.g., DMSO/PBS mixture).

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction E3_Ligand E3 Ligase Ligand (with -NH2) BCN_E3_Ligand BCN-PEG4-E3 Ligand E3_Ligand->BCN_E3_Ligand PFP ester reaction BCN_PFP_Linker This compound BCN_PFP_Linker->BCN_E3_Ligand PROTAC Final PROTAC Molecule BCN_E3_Ligand->PROTAC SPAAC Azide_Target_Ligand Azide-Target Protein Ligand (with -N3) Azide_Target_Ligand->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

Logical Relationship of Reaction Conditions

Reaction_Conditions cluster_PFP PFP Ester Amine Coupling cluster_SPAAC endo-BCN SPAAC Reaction_Rate Reaction Rate pH_PFP pH (7.2-8.5) pH_PFP->Reaction_Rate Temp_PFP Temperature (4-37°C) Temp_PFP->Reaction_Rate Conc_PFP Concentration Conc_PFP->Reaction_Rate Solvent_SPAAC Solvent Solvent_SPAAC->Reaction_Rate Temp_SPAAC Temperature Temp_SPAAC->Reaction_Rate Azide_Structure Azide Structure Azide_Structure->Reaction_Rate

Caption: Key factors influencing reaction rates.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using endo-BCN-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, endo-BCN-PEG4-PFP ester . These guidelines are intended for researchers, scientists, and drug development professionals working on targeted cancer therapeutics.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] An ADC is composed of a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The this compound is a heterobifunctional linker that facilitates a two-step conjugation process, offering precise control over the conjugation chemistry.

The pentafluorophenyl (PFP) ester group readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds.[2] The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the aggregation of the resulting ADC.[5]

This two-step approach allows for the initial modification of the antibody with the linker, followed by the attachment of an azide-modified cytotoxic payload. This methodology provides a robust platform for the development of novel ADCs with tailored therapeutic properties.

Experimental Protocols

Here we provide a comprehensive set of protocols for the synthesis and characterization of an ADC using this compound. As a representative example, we describe the conjugation of the anti-HER2 antibody, Trastuzumab, with an azide-functionalized monomethyl auristatin E (MMAE), a potent anti-mitotic agent.[6][7]

Materials and Reagents
  • Antibody: Trastuzumab (or other antibody of interest)

  • Linker: this compound

  • Payload: Azide-functionalized MMAE (N₃-PEGn-MMAE)

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sodium Carbonate Buffer, 100 mM, pH 8.5

    • Tris-HCl, 1M, pH 8.0

  • Purification:

    • Zeba™ Spin Desalting Columns (7 kDa MWCO)

    • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • Cell Lines:

    • HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)[5]

    • HER2-negative control cell line (e.g., MDA-MB-468)[8]

  • In Vitro Assay Reagents:

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT or XTT reagent

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

Protocol 1: Antibody Modification with this compound

This protocol details the reaction of the PFP ester moiety of the linker with the primary amines of the antibody.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of ≥1 mg/mL in a reaction buffer (100 mM sodium carbonate buffer, pH 8.5).[9]

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[10]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] PFP esters are moisture-sensitive.[9]

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the linker stock solution to the antibody solution.[9] The final concentration of the organic solvent should be less than 10% to prevent antibody denaturation.[11]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[9]

  • Purification of Antibody-Linker Conjugate:

    • Remove the unreacted linker by buffer exchange into PBS (pH 7.4) using a desalting column.[9]

Protocol 2: Conjugation of Azide-Payload to the Modified Antibody via SPAAC

This protocol describes the copper-free click chemistry reaction between the BCN-modified antibody and the azide-functionalized payload.

  • Payload Preparation:

    • Prepare a stock solution of the azide-functionalized payload (e.g., N₃-PEGn-MMAE) in DMSO.

  • SPAAC Reaction:

    • To the purified antibody-linker conjugate from Protocol 1, add a molar excess of the azide-payload stock solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.[3]

  • Purification of the Final ADC:

    • Purify the final ADC from unreacted payload and other reagents using a desalting column or size-exclusion chromatography (SEC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

The DAR is a critical quality attribute of an ADC and can be determined by Hydrophobic Interaction Chromatography (HIC).[12]

  • Instrumentation:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).[13]

  • Mobile Phases:

  • Chromatographic Conditions:

    • Run a linear gradient from Mobile Phase A to Mobile Phase B.

    • Monitor the absorbance at 280 nm.[15]

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.[13]

    • Calculate the average DAR by integrating the peak areas for each species and weighting them by their respective drug load.[12]

Protocol 4: In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.[7]

  • Cell Seeding:

    • Seed HER2-positive and HER2-negative cells in 96-well plates and allow them to adhere overnight.[16]

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[16]

    • Incubate the plates for 72-120 hours.

  • Cell Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.[6]

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.[6]

    • Read the absorbance at 570 nm using a microplate reader.[16]

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]

Data Presentation

The following tables present representative quantitative data for a Trastuzumab-MMAE ADC. Note that this data is illustrative and may vary depending on the specific linker and conjugation conditions used.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-MMAE ADC

Analytical MethodAverage DARDAR Distribution
HIC-HPLC~4.5DAR0: ~10%, DAR2, DAR4, DAR6, DAR8 species observed
UV-Vis Spectroscopy~4.3Not Applicable

Data adapted from a representative Trastuzumab-vc-MMAE ADC preparation.[10]

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADC

Cell LineHER2 ExpressionADC IC50 (nM)Unconjugated Trastuzumab IC50 (nM)
NCI-N87High~0.5 - 3>200
SK-BR-3High~0.18 - 0.34>200
JIMT-1Moderate~0.024 - 0.045>200
MDA-MB-468Negative>100>200

IC50 values are representative and compiled from studies on HER2-positive cell lines.[5][10][17]

Visualization of Pathways and Workflows

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using this compound.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab Antibody (Trastuzumab) Ab_Linker Antibody-Linker Conjugate Ab->Ab_Linker PFP Ester Reaction (Protocol 1) Linker This compound Linker->Ab_Linker Payload Azide-Payload (N3-MMAE) ADC Final ADC Payload->ADC Ab_Linker->ADC SPAAC Reaction (Protocol 2) DAR_Analysis DAR Analysis (HIC-HPLC) ADC->DAR_Analysis (Protocol 3) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) ADC->Cytotoxicity (Protocol 4)

Caption: General workflow for ADC synthesis and characterization.

ADC Mechanism of Action: Targeting HER2 and Inducing Apoptosis

This diagram illustrates the mechanism of action of a Trastuzumab-MMAE ADC targeting HER2-positive cancer cells.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Released MMAE Lysosome->MMAE 4. Payload Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC with an MMAE payload.

HER2 Signaling Pathway and its Inhibition

The HER2 receptor, upon dimerization, activates downstream signaling pathways like PI3K/AKT and MAPK, which promote cell survival and proliferation while inhibiting apoptosis.[12][18] Trastuzumab-based ADCs not only deliver a cytotoxic payload but also block these pro-survival signals.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Dimerization PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation MAPK->Proliferation Trastuzumab Trastuzumab ADC Trastuzumab->HER2 Blocks

Caption: Simplified HER2 signaling pathway and its inhibition by Trastuzumab.

References

Application Notes and Protocols for Fluorescent Dye Labeling of Proteins using endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems. This document provides detailed application notes and protocols for a two-step protein labeling strategy utilizing the heterobifunctional linker, endo-BCN-PEG4-PFP ester .

This method involves two key bioorthogonal reactions:

  • Amine-reactive PFP Ester Coupling: The pentafluorophenyl (PFP) ester moiety of the linker reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable amide bond. PFP esters offer greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne, reacts with an azide-modified fluorescent dye in a copper-free "click chemistry" reaction.[4][5][6] This reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions.[4][5]

The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the modified protein in aqueous media, minimizing aggregation and potential steric hindrance.[2][4][7] This versatile and robust labeling strategy allows for the attachment of a wide variety of azide-functionalized fluorescent probes to proteins of interest for downstream applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[7]

Chemical Principle and Workflow

The overall strategy involves first modifying the protein with the this compound to introduce the BCN handle. After removal of the excess linker, the BCN-modified protein is then reacted with an azide-functionalized fluorescent dye.

cluster_0 Step 1: Protein Modification with BCN Linker cluster_1 Step 2: Fluorescent Dye Labeling (SPAAC) Protein Protein BCN_Modified_Protein BCN_Modified_Protein Protein->BCN_Modified_Protein  + this compound (Amine Coupling) endo-BCN-PEG4-PFP_ester endo-BCN-PEG4-PFP_ester Purification_1 Purification BCN_Modified_Protein->Purification_1 Fluorescently_Labeled_Protein Fluorescently_Labeled_Protein Purification_1->Fluorescently_Labeled_Protein  + Azide-Fluorophore (SPAAC) Azide_Fluorophore Azide_Fluorophore Purification_2 Purification Fluorescently_Labeled_Protein->Purification_2 Characterization Characterization Purification_2->Characterization

Figure 1: Overall experimental workflow for the two-step fluorescent labeling of proteins.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the labeling protocol. These values are starting points and may require optimization for specific proteins and fluorescent dyes.

Table 1: Reaction Conditions and Molar Ratios

ParameterStep 1: PFP Ester ReactionStep 2: SPAAC Reaction
Protein Concentration 1-10 mg/mL1-10 mg/mL
Molar Excess of Reagent 5-20 fold excess of this compound to protein2-10 fold excess of Azide-Fluorophore to BCN-modified protein[4]
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-8.0)PBS, pH 7.4 or other compatible buffer[4]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C[4]
Reaction Time 1-4 hours at RT, or overnight at 4°C[8]4-12 hours at RT, or 12-24 hours at 4°C[4]
Organic Co-solvent <10% DMSO or DMF<5% DMSO or DMF[4]

Table 2: Typical Degree of Labeling (DOL)

Protein TypeTypical DOL RangeNotes
Antibodies2-4Higher DOL can lead to aggregation and loss of function.[9]
Other Proteins1-5Dependent on the number of accessible lysine residues and desired application.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Azide-functionalized fluorescent dye

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • BCA or Bradford Protein Assay Kit

  • UV-Vis Spectrophotometer

Protocol 1: Modification of Protein with this compound

This protocol describes the modification of a protein with the BCN linker.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the PFP ester reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8] The final concentration of DMSO/DMF should be below 10%.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[5] This step is crucial to prevent the unreacted linker from interfering with the subsequent SPAAC reaction.

  • Quantification:

    • Determine the concentration of the BCN-modified protein using a BCA or Bradford protein assay.

The BCN-modified protein can be used immediately in the next step or stored at -20°C or -80°C for future use.

Start Start Prepare_Protein Prepare Protein (1-10 mg/mL in PBS) Start->Prepare_Protein Mix_Reagents Mix Protein and Linker (5-20x molar excess of linker) Prepare_Protein->Mix_Reagents Prepare_Linker Prepare Linker (10 mM in DMSO/DMF) Prepare_Linker->Mix_Reagents Incubate Incubate (1-4h at RT or overnight at 4°C) Mix_Reagents->Incubate Purify Purify via Spin Desalting Column Incubate->Purify Quantify Quantify Protein (BCA/Bradford Assay) Purify->Quantify End BCN-Modified Protein Quantify->End

Figure 2: Workflow for protein modification with the BCN linker.
Protocol 2: Labeling of BCN-Modified Protein with Azide-Fluorophore via SPAAC

This protocol details the "click" reaction between the BCN-modified protein and the azide-functionalized fluorescent dye.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the azide-functionalized fluorescent dye in DMSO or an appropriate aqueous buffer.

  • SPAAC Reaction:

    • To the BCN-modified protein solution from Protocol 1, add a 2-10 fold molar excess of the azide-fluorophore stock solution.[4]

    • Gently mix and incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.[4] The final DMSO concentration should ideally be below 5%.[4]

  • Purification:

    • Remove the unreacted azide-fluorophore using a spin desalting column or size-exclusion chromatography. It is critical to completely remove the free dye for accurate determination of the degree of labeling.[1]

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) of the fluorescently labeled protein (see Protocol 3).

    • Store the purified fluorescently labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[1][9][10][11]

  • Absorbance Measurements:

    • Measure the absorbance of the purified fluorescently labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax). Dilute the sample if the absorbance exceeds the linear range of the spectrophotometer.

  • DOL Calculation:

    • The concentration of the fluorophore is calculated using the Beer-Lambert law: [Fluorophore] (M) = Amax / (εdye × path length) where εdye is the molar extinction coefficient of the fluorophore at its Amax.

    • The concentration of the protein is calculated by correcting the A280 reading for the absorbance of the dye at 280 nm: Aprotein = A280 - (Amax × CF) where CF is the correction factor (A280 of the dye / Amax of the dye). [Protein] (M) = Aprotein / (εprotein × path length) where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • The DOL is the molar ratio of the fluorophore to the protein: DOL = [Fluorophore] / [Protein]

Signaling Pathway Visualization (Example)

The fluorescently labeled proteins generated using this protocol can be used to visualize and study various signaling pathways. For example, a fluorescently labeled antibody targeting a cell surface receptor can be used to track receptor internalization upon ligand binding.

Ligand Ligand Binding Binding Ligand->Binding Labeled_Antibody Fluorescently Labeled Antibody Labeled_Antibody->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor Internalization Binding->Internalization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) Binding->Downstream_Signaling Endosome Endosome Internalization->Endosome

Figure 3: Example signaling pathway: Receptor-mediated endocytosis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inefficient PFP ester or SPAAC reaction. - Protein aggregation. - Hydrolysis of PFP ester.- Increase molar excess of linker or dye. - Optimize reaction time and temperature. - Ensure protein is soluble and in the correct buffer. - Use fresh stock solutions of the PFP ester.
High DOL / Protein Aggregation - Excessive molar excess of linker. - Hydrophobic nature of the dye.- Reduce the molar excess of the this compound. - Perform labeling at a lower protein concentration. - Use a more hydrophilic fluorescent dye if possible.
High Background Fluorescence - Incomplete removal of unreacted fluorescent dye.- Repeat the purification step (spin desalting or size-exclusion chromatography).

Conclusion

The use of this compound provides a powerful and versatile method for the fluorescent labeling of proteins. The stability of the PFP ester and the biocompatibility of the copper-free SPAAC reaction make this a robust choice for a wide range of applications in research, diagnostics, and drug development. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve efficient and specific labeling of their protein of interest for downstream analysis.

References

Application Notes and Protocols for Peptide Bioconjugation with endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with functional moieties is a cornerstone of modern drug development, diagnostics, and proteomics research. The endo-BCN-PEG4-PFP ester is a heterobifunctional linker designed for the efficient and specific labeling of peptides. This linker possesses two key reactive groups: a pentafluorophenyl (PFP) ester for covalent attachment to primary amines (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting conjugate in aqueous media.[2][4]

PFP esters are notable for their high reactivity towards primary amines and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling reactions.[2][4] This application note provides detailed protocols for the bioconjugation of a model peptide with this compound, followed by purification and characterization of the resulting conjugate.

Reaction Principle

The bioconjugation process involves a two-step conceptual pathway. The first step is the direct labeling of the peptide, and the second is the subsequent click chemistry reaction.

  • Peptide Labeling via PFP Ester Amination: The PFP ester group of the linker reacts with a primary amine on the peptide to form a stable amide bond. This reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group introduced onto the peptide can then react with an azide-containing molecule in a highly specific and efficient copper-free click reaction. This allows for the conjugation of the BCN-labeled peptide to a wide range of molecules, including reporter tags, imaging agents, or other biomolecules.

Experimental Protocols

Materials and Reagents
  • Peptide: A model peptide with at least one primary amine (e.g., a lysine residue or a free N-terminus). For this protocol, we will consider a hypothetical 10-amino acid peptide, "Peptide-A" (MW = 1200 Da).

  • This compound: (MW = 607.56 g/mol ).[5]

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer or 100 mM sodium bicarbonate buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Characterization Instrument: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: Bioconjugation of Peptide-A with this compound
  • Peptide Solution Preparation:

    • Dissolve Peptide-A in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Solution Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PFP ester, add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Protocol 2: Purification of the BCN-Labeled Peptide by RP-HPLC
  • Sample Preparation:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Centrifuge the sample to remove any precipitated material.

  • HPLC Purification:

    • Inject the supernatant onto a semi-preparative C18 RP-HPLC column.

    • Elute the peptide conjugate using a linear gradient of mobile phase B (0.1% TFA in acetonitrile) against mobile phase A (0.1% TFA in water). A typical gradient would be from 5% to 65% B over 30 minutes at a flow rate of 2 mL/min. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major product peak.

  • Desalting and Lyophilization:

    • Pool the fractions containing the purified BCN-labeled peptide.

    • Remove the organic solvent by lyophilization.

Protocol 3: Characterization of the BCN-Labeled Peptide
  • Purity Analysis by Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized product in a suitable solvent.

    • Inject the sample onto an analytical C18 RP-HPLC column.

    • Run a linear gradient (e.g., 5-95% mobile phase B over 20 minutes) and assess the purity by integrating the peak area of the product.

  • Identity Confirmation by Mass Spectrometry:

    • Analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry.

    • Confirm the successful conjugation by observing the expected mass increase. The mass of the endo-BCN-PEG4 moiety added to the peptide is approximately 423.5 Da (the mass of the linker minus the mass of the PFP leaving group).

Data Presentation

Table 1: Expected Quantitative Data for Bioconjugation of Peptide-A

ParameterValueMethod of Determination
Input Peptide (Peptide-A)
Molecular Weight1200.0 DaMass Spectrometry
Purity>95%Analytical RP-HPLC
Linker (this compound)
Molecular Weight607.6 DaManufacturer's Specification
Conjugation Reaction
Molar Ratio (Linker:Peptide)10:1Calculation
Reaction Time2 hoursTimed Incubation
TemperatureRoom Temperature-
Purified Product (Peptide-A-BCN)
Expected Molecular Weight1623.5 DaCalculation (1200.0 + 423.5)
Observed Molecular Weight1623.7 Da (Example)Mass Spectrometry
Purity>90% (Example)Analytical RP-HPLC
Yield60-80% (Example)Calculation from HPLC peak area

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Peptide Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization Peptide Peptide (with primary amine) Reaction Conjugation Reaction (pH 8.0, RT, 1-4h) Peptide->Reaction Linker This compound Linker->Reaction Labeled_Peptide BCN-PEG4-Peptide Reaction->Labeled_Peptide Purification RP-HPLC Purification (C18 column) Labeled_Peptide->Purification Pure_Product Purified BCN-Peptide Purification->Pure_Product Characterization Analysis Pure_Product->Characterization HPLC_Analysis Analytical HPLC (Purity) Characterization->HPLC_Analysis MS_Analysis Mass Spectrometry (Identity) Characterization->MS_Analysis

Caption: Experimental workflow for peptide bioconjugation.

Signaling_Pathway Peptide Peptide (-NH2) Amide_bond Stable Amide Bond (-NH-CO-) Peptide->Amide_bond reacts with PFP_ester PFP Ester moiety PFP_ester->Amide_bond BCN_group BCN moiety Amide_bond->BCN_group carries SPAAC SPAAC Click Reaction BCN_group->SPAAC reacts with Azide_molecule Azide-containing molecule Azide_molecule->SPAAC Final_conjugate Final Peptide Conjugate SPAAC->Final_conjugate

Caption: Reaction pathway for peptide conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting endo-BCN-PEG4-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low yields in reactions involving endo-BCN-PEG4-PFP ester. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the conjugation of this reagent to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in this compound reactions?

The most common reason for low conjugation efficiency is the hydrolysis of the pentafluorophenyl (PFP) ester.[1][2] PFP esters, while more stable in aqueous solutions than their N-hydroxysuccinimide (NHS) ester counterparts, are susceptible to hydrolysis, which increases with pH.[1][2][3] This hydrolysis results in a non-reactive carboxylic acid, thus reducing the amount of active ester available to react with the target amine.[1]

Q2: How should this compound be properly stored to maintain its reactivity?

To prevent degradation from atmospheric moisture, this compound should be stored at -20°C in a tightly sealed container with a desiccant.[1][4] Some suppliers recommend storage at -80°C for long-term stability (up to 6 months) and -20°C for shorter periods (up to 1 month).[5] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation inside the container.[2]

Q3: Is it advisable to prepare stock solutions of this compound for future use?

No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[1][6] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time.[1]

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1][4] It is critical to use high-quality, anhydrous solvents to minimize hydrolysis.[7]

Q5: What is the optimal pH for conjugating this compound to primary amines?

A pH range of 7.2 to 8.5 is generally considered optimal for reactions with primary amines.[1][8] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly accelerate the rate of PFP ester hydrolysis, leading to a decrease in conjugation efficiency.[1][2]

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

This section provides potential causes and recommended solutions for low or non-existent product yield.

Possible Cause Recommended Solution Citation
Degraded PFP Ester The quality of the PFP ester may have been compromised due to improper storage or handling. Always store at -20°C with a desiccant and consider qualifying a new batch with a small-scale control reaction.[1]
Hydrolysis of PFP Ester The PFP ester is sensitive to moisture. Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture. The rate of hydrolysis increases with pH; maintain the reaction pH between 7.2 and 8.5.[1][2]
Suboptimal Reaction pH The reactivity of primary amines is pH-dependent. If the pH is too low (<7.2), the amine will be protonated and less nucleophilic. If the pH is too high (>8.5), hydrolysis of the PFP ester will dominate. Optimize the pH within the recommended range.[1][8]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or HEPES.[2][9]
Insufficient Molar Ratio of PFP Ester An insufficient amount of the PFP ester will result in incomplete conjugation. Optimize the molar ratio of PFP ester to the amine-containing molecule, typically starting with a 2:1 to 10:1 excess of the ester.[8]
Poor Solubility of Reagents If the PFP ester or the target molecule has poor solubility in the reaction buffer, this can limit the reaction rate. Dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture. For biomolecules prone to aggregation, adding 5-10% of an organic co-solvent like DMSO or DMF to the buffer can improve solubility.[6][8]
Insufficient Mixing Inadequate mixing can lead to localized high concentrations of the PFP ester, which may not disperse well in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1]

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine

This protocol provides a general guideline. Optimization of reaction conditions, such as the molar ratio of reactants, concentration, and reaction time, may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)

  • Reaction Buffer: 50–100 mM PBS, borate, or HEPES buffer, pH 7.2–8.5.[8]

  • Anhydrous DMSO or DMF[1]

  • Quenching Reagent (optional): Tris buffer or hydroxylamine[8][10]

  • Desalting column or dialysis equipment for purification[6]

Procedure:

  • Prepare the Amine-Containing Molecule Solution:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.[8]

    • If necessary, perform a buffer exchange using a desalting column to ensure the molecule is in an amine-free buffer.[6]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10–100 mM.[8]

  • Initiate the Conjugation Reaction:

    • Slowly add the dissolved this compound solution to the solution of the amine-containing molecule while gently stirring.[8]

    • The molar ratio of PFP ester to the amine-containing molecule should be optimized, typically between 2:1 and 10:1.[8]

    • Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight for sensitive biomolecules.[8]

  • Quench the Reaction (Optional):

    • If there is a need to stop the reaction and deactivate any excess PFP ester, a quenching reagent like Tris buffer can be added.[8]

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.[6]

  • Characterize the Conjugate:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Reactions start Low Reaction Yield Observed check_reagent 1. Verify Reagent Quality start->check_reagent reagent_ok Reagent is of high quality and stored correctly check_reagent->reagent_ok Check storage conditions & age of ester reagent_bad Re-purify or acquire new reagent reagent_ok->reagent_bad No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes reagent_bad->check_reagent conditions_ok Conditions are optimal check_conditions->conditions_ok Verify pH, solvents, and buffers optimize_ph Adjust pH to 7.2-8.5 conditions_ok->optimize_ph No use_anhydrous Use anhydrous solvents (DMSO, DMF) conditions_ok->use_anhydrous No check_buffer Use amine-free buffers (PBS, HEPES) conditions_ok->check_buffer No check_ratio 3. Optimize Molar Ratio conditions_ok->check_ratio Yes optimize_ph->check_conditions use_anhydrous->check_conditions check_buffer->check_conditions ratio_ok Ratio is optimized check_ratio->ratio_ok Is an excess of PFP ester being used? increase_ratio Increase ester:amine ratio (e.g., 5:1, 10:1) ratio_ok->increase_ratio No check_solubility 4. Assess Solubility & Mixing ratio_ok->check_solubility Yes increase_ratio->check_ratio solubility_ok Reagents are fully dissolved and well-mixed check_solubility->solubility_ok Are all components in solution? add_cosolvent Add organic co-solvent (5-10%) to buffer solubility_ok->add_cosolvent No improve_mixing Ensure gentle, thorough mixing solubility_ok->improve_mixing No success Yield Improved solubility_ok->success Yes add_cosolvent->check_solubility improve_mixing->check_solubility

Troubleshooting workflow for low-yield this compound reactions.

This guide should serve as a valuable resource for troubleshooting and optimizing your this compound reactions. For further assistance, please consult the product's technical datasheet or contact your supplier's technical support.

References

Optimizing Labeling Reactions with endo-BCN-PEG4-PFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing pH and buffer conditions for labeling reactions using endo-BCN-PEG4-PFP ester. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker.[1][2][3][4] It contains two reactive groups:

  • An endo-Bicyclononyne (BCN) group, which reacts with azide-containing molecules via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[5]

  • A Pentafluorophenyl (PFP) ester , which is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[1][2][3]

The molecule also incorporates a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and provide spatial separation between the conjugated molecules.[1][2][3] This reagent is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for developing multifunctional probes for diagnostics and imaging.[1][5][6]

Q2: What is the optimal pH for labeling proteins with this compound?

The optimal pH range for reacting the PFP ester with primary amines on biomolecules is between 7.2 and 8.5 .[7] Within this range, the amine groups are sufficiently deprotonated to be nucleophilic and reactive.[7] Higher pH levels can accelerate the hydrolysis of the PFP ester, which can reduce conjugation efficiency.[7]

Q3: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester.[8][9] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Bicarbonate/Carbonate buffer

  • Borate buffer

Q4: How should I prepare and store the this compound?

This reagent is sensitive to moisture.[7] For long-term storage, it should be kept at -20°C with a desiccant.[7] It is strongly recommended to prepare solutions of the PFP ester immediately before use.[7] Stock solutions should not be prepared and stored, as the ester group is susceptible to hydrolysis over time.[7][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[8]

Q5: In what solvent should I dissolve the this compound?

The this compound should first be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8] This solution should then be added to the aqueous reaction buffer containing the biomolecule.

Data Presentation

Table 1: Recommended Reaction Conditions for PFP Ester Labeling
ParameterRecommended ConditionNotes
pH 7.2 - 8.5Balances amine reactivity and ester stability.[7]
Buffer PBS, HEPES, Bicarbonate, BorateMust be free of primary amines.[8][9]
Reagent Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use.[7][8]
Reaction Temperature Room Temperature (20-25°C) or 4°C4°C can be used for sensitive biomolecules.
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°COptimization may be required.
Molar Excess 5-15 fold molar excess of PFP ester to proteinThis is a starting point and should be optimized.
Table 2: Comparative Stability of Active Esters in Aqueous Solution

PFP esters are significantly more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, a common alternative for amine labeling.[10][11] This increased stability leads to more efficient and reproducible conjugations.[10]

Active EsterSolvent SystemHalf-life (t½)Reference
Pentafluorophenyl (PFP) Ester Aqueous AcetonitrileNo detectable decomposition after 300 hours[7]
N-hydroxysuccinimide (NHS) Ester Aqueous SolutionHours at pH ≤ 7, minutes at pH 8[10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general workflow for conjugating the PFP ester moiety of this compound to a primary amine-containing protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2–10 mg/mL. If the storage buffer contains primary amines (like Tris), perform a buffer exchange using a desalting column.

  • Prepare the PFP Ester Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction: While gently vortexing, add the desired molar excess of the PFP ester solution to the protein solution.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by purifying the protein conjugate using a suitable chromatography method, such as size-exclusion chromatography.

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol can be used to determine the hydrolytic stability of the PFP ester in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration of the PFP ester.

  • Incubate the solution at the desired temperature and inject samples at regular time intervals.

  • Monitor the decrease in the PFP ester peak area and the increase of the hydrolyzed product peak area over time.

  • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Degraded PFP ester: The reagent was exposed to moisture during storage or handling.Always store the PFP ester at -20°C with a desiccant. Equilibrate to room temperature before opening. Prepare solutions immediately before use.
Incorrect pH: The reaction pH is too low, leading to protonated and unreactive amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer.[7]
Insufficient mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[7]
Inconsistent results Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage.Always store PFP esters properly at -20°C with a desiccant. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[7]
Loss of product during workup Hydrolysis during aqueous workup: PFP esters can be unstable to aqueous basic conditions used during extraction.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add PFP Ester Solution to Protein Solution prep_protein->mix prep_ester Dissolve this compound in Anhydrous DMSO/DMF prep_ester->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify end_product Final Conjugate purify->end_product start Start start->prep_protein start->prep_ester

Caption: Experimental workflow for PFP ester conjugation.

troubleshooting_logic start Low Conjugation Efficiency? check_reagent Is PFP ester properly stored and fresh? start->check_reagent check_ph Is pH between 7.2 and 8.5? check_reagent->check_ph Yes solution_reagent Store at -20°C with desiccant. Prepare fresh solution. check_reagent->solution_reagent No check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH of the buffer. check_ph->solution_ph No solution_buffer Use PBS, HEPES, or Bicarbonate buffer. check_buffer->solution_buffer No success Successful Conjugation check_buffer->success Yes

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: PFP Esters in Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of pentafluorophenyl (PFP) esters for protein conjugation, with a specific focus on potential side reactions.

Troubleshooting Guide

This section addresses common issues encountered during protein conjugation experiments using PFP esters.

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency 1. Hydrolyzed PFP Ester: The reagent was compromised by moisture during storage or handling. PFP esters are moisture-sensitive.[1][2][3][4]1. Store PFP esters at -20°C with a desiccant and equilibrate the vial to room temperature before opening to prevent condensation.[1][2][3][4] Prepare solutions immediately before use and discard any unused reconstituted reagent.[1][2][3]
2. Incorrect pH: The reaction pH is too low, leading to protonation of the primary amines on the protein, which reduces their nucleophilicity.[5][6]2. Ensure the reaction buffer pH is within the optimal range of 7.2 to 8.5.[1][7]
3. Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for reaction with the PFP ester.[2][3][4]3. Perform buffer exchange into an amine-free buffer such as PBS, HEPES, borate, or bicarbonate buffer.[2][3][7]
4. Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing effectively in the aqueous protein solution.[1]4. Add the PFP ester solution to the protein mixture with gentle but thorough mixing to create a uniform reaction environment.[1]
Poor Reproducibility 1. Inconsistent Reagent Quality: The PFP ester has degraded due to improper storage or handling, leading to batch-to-batch variability.[1]1. Always store PFP esters properly.[1] It is advisable to qualify new batches with a small-scale control reaction.[1]
2. pH Drift: The reaction pH changes during the conjugation, affecting reaction rates.2. Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.
3. Variable Reaction Conditions: Inconsistent incubation times or temperatures are affecting the extent of the reaction.[3]3. Standardize reaction time and temperature across all experiments. Commonly used conditions range from 30 minutes at 37°C to overnight at 4°C.[2][3][7]
Presence of Unexpected Byproducts 1. Side Reactions with Other Residues: Besides the intended reaction with lysine (B10760008), PFP esters may react with other nucleophilic amino acid side chains (e.g., histidine, tyrosine, cysteine, serine, threonine).[8]1. Optimize the reaction pH. A lower pH (around 7.2-7.5) can disfavor reactions with hydroxyl groups (Ser, Thr, Tyr).[9] Characterize the conjugate using mass spectrometry to identify modification sites.
2. Hydrolysis of PFP Ester: The primary competing reaction is the hydrolysis of the PFP ester to a non-reactive carboxylic acid, which will be present as an impurity.[1][4][10]2. Minimize the amount of water in the reaction by using anhydrous solvents (DMSO, DMF) for the PFP ester stock.[1][2][3] Perform the reaction promptly after adding the ester.
3. Protein Aggregation: High molar excess of the PFP ester or the use of organic co-solvents can lead to protein precipitation.3. Optimize the molar ratio of PFP ester to protein.[5][7] If using an organic co-solvent, ensure the final concentration is low (typically <10%).[4][5][7]

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used in bioconjugation? A1: Pentafluorophenyl (PFP) esters are amine-reactive reagents used to form stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[5][7][10] They are favored over other active esters, like N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to hydrolysis in aqueous solutions and often have faster reaction kinetics, leading to more efficient conjugations.[2][3][7][10][11]

Q2: What is the primary side reaction of PFP esters? A2: The main competing side reaction during protein conjugation is the hydrolysis of the PFP ester.[1][4][10] In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and pentafluorophenol, rendering the reagent inactive for conjugation.[1] This reaction is accelerated at higher pH values.[1][4]

Q3: Can PFP esters react with amino acid side chains other than lysine? A3: Yes, while the primary target is the amine group on lysine, PFP esters can potentially react with other nucleophilic amino acid side chains under certain conditions. These include:

  • Histidine: The imidazole (B134444) ring of histidine can be acylated, though the resulting bond may be less stable than an amide bond.[12][13]

  • Tyrosine: The hydroxyl group on tyrosine can be acylated, forming an ester linkage. This side reaction is more pronounced at higher pH values.

  • Serine and Threonine: Similar to tyrosine, the hydroxyl groups on serine and threonine can undergo O-acylation, though this reaction is generally slower than aminolysis.[8] The resulting ester bonds are less stable than amide bonds.[9]

  • Cysteine: The thiol group of cysteine is a potent nucleophile and can react with PFP esters to form a thioester bond.[14]

Q4: How can hydrolysis and other side reactions be minimized? A4: To maximize the efficiency of the desired amine conjugation and minimize side reactions, consider the following:

  • pH Control: Perform the reaction within the optimal pH range of 7.2-8.5.[1][7] Higher pH increases the rate of hydrolysis, while lower pH reduces the nucleophilicity of the target amines.[1][7]

  • Reagent Preparation: Dissolve the PFP ester in a high-quality anhydrous organic solvent (e.g., DMSO, DMF) immediately before adding it to the aqueous protein solution.[1][2][3] Do not prepare stock solutions for long-term storage.[2][3]

  • Molar Ratio: Use an optimized molar excess of the PFP ester. While a higher excess can drive the reaction, it can also increase the likelihood of off-target modifications and protein aggregation.[15] A molar ratio of 5-15x is often a good starting point for antibodies.[5][6]

  • Temperature and Time: Control the reaction time and temperature. Lower temperatures (4°C) can be used for sensitive proteins, typically requiring longer incubation times.[7]

Q5: What solvents and buffers are recommended for PFP ester reactions? A5:

  • Solvents for PFP Ester: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving the PFP ester before adding it to the reaction mixture.[1][2][3]

  • Reaction Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers at a pH between 7.2 and 8.5.[2][7] Avoid buffers containing Tris or glycine.[2][3][4]

Quantitative Data

Table 1: Comparative Stability of Active Esters in Aqueous Solution

PFP esters demonstrate significantly greater stability against hydrolysis compared to NHS esters, particularly as pH increases.

Active EsterConditionHalf-lifeReference
PFP Ester Aqueous MeCN~6-fold more stable than NHS ester[16]
NHS Ester pH 7Hours[11]
NHS Ester pH 8Minutes[11]
NHS Ester pH 8.6~10 minutes

Note: Half-life is dependent on the specific compound, buffer composition, and temperature.

Table 2: Relative Coupling Speed of Active Esters

Kinetic studies show that PFP esters react significantly faster with amines than other common active esters.

Active Ester TypeAbbreviationRelative Coupling SpeedReference
Pentafluorophenyl esterOPFP111[10][17]
Pentachlorophenyl esterOPCP3.4[10][17]
Nitrophenyl esterONp1[10][17]

Visual Diagrams

G cluster_main PFP Ester Reaction Pathways pfp_ester PFP Ester (R-CO-OPFP) desired_product Stable Amide Bond (Protein-NH-CO-R) pfp_ester->desired_product Aminolysis (Desired Reaction) pH 7.2-8.5 side_product Inactive Carboxylic Acid (R-COOH) pfp_ester->side_product Hydrolysis (Side Reaction) protein_amine Protein-NH₂ (e.g., Lysine) water H₂O (Hydrolysis) pfp_lg PFP Leaving Group desired_product->pfp_lg + side_product->pfp_lg +

Caption: Competing reaction pathways for a PFP ester.

G cluster_troubleshooting Troubleshooting Workflow for Low Conjugation start Start: Low Conjugation Yield check_reagent Is PFP Ester fresh and stored correctly? start->check_reagent check_buffer Is buffer amine-free (e.g., no Tris)? check_reagent->check_buffer Yes sol_reagent Solution: Use fresh, anhydrous PFP ester solution. check_reagent->sol_reagent No check_ph Is pH optimal (7.2 - 8.5)? check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange into PBS, HEPES, etc. check_buffer->sol_buffer No check_ratio Is molar ratio of PFP:Protein sufficient? check_ph->check_ratio Yes sol_ph Solution: Adjust buffer pH. check_ph->sol_ph No sol_ratio Solution: Increase molar excess of PFP ester. check_ratio->sol_ratio No success Problem Resolved check_ratio->success Yes sol_reagent->success sol_buffer->success sol_ph->success sol_ratio->success

Caption: Logical workflow for troubleshooting low conjugation yield.

G cluster_side_reactions Potential PFP Ester Reactivity with Amino Acid Side Chains pfp PFP Ester lys Lysine (-NH₂) pfp->lys Primary Target (Amide Bond) cys Cysteine (-SH) pfp->cys Potential Side Reaction (Thioester) his Histidine (Imidazole) pfp->his Potential Side Reaction (Acyl Imidazole) tyr Tyrosine (-OH) pfp->tyr Side Reaction (O-Acylation) ser_thr Serine/Threonine (-OH) pfp->ser_thr Side Reaction (O-Acylation)

Caption: Overview of potential PFP ester reaction sites on proteins.

Experimental Protocols

Protocol 1: General Protein Conjugation with a PFP Ester

This protocol provides a general method for conjugating a PFP ester to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0).[2]

  • PFP ester reagent.

  • Anhydrous DMSO or DMF.[2][3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[7]

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette).[2][3]

Procedure:

  • Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into an amine-free reaction buffer. Adjust the protein concentration (typically 1-10 mg/mL).[2]

  • PFP Ester Solution Preparation: Equilibrate the PFP ester vial to room temperature before opening.[2][3] Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[2][7]

  • Conjugation Reaction: Add the desired molar excess of the PFP ester stock solution to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should ideally be below 10%.[4]

  • Incubation: Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[2][7]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to consume any unreacted PFP ester.[7] Incubate for an additional 30 minutes.

  • Purification: Remove excess, unreacted PFP ester and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or spin desalting columns.[2][3][5]

  • Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and confirm product integrity using methods such as UV-Vis spectroscopy, SDS-PAGE, HPLC, and/or mass spectrometry.

Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the hydrolysis rates of PFP and NHS esters.

Materials:

  • PFP ester and NHS ester of the same carboxylic acid.

  • Acetonitrile (ACN).

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • HPLC system with a C18 column and UV detector.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous ACN.

  • Reaction Initiation: Add a small volume of the ester stock solution to the pre-warmed reaction buffer (e.g., 10 µL of stock into 990 µL of buffer) to achieve a final concentration of 0.1 mM. Start a timer immediately.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an equal volume of Mobile Phase A to stop further hydrolysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a gradient elution method (e.g., 5-95% Mobile Phase B over 15 minutes) to separate the active ester from its hydrolyzed carboxylic acid byproduct.

  • Data Analysis: Monitor the disappearance of the active ester peak area over time. Plot the natural logarithm of the peak area versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k) of hydrolysis. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

  • Comparison: Compare the calculated half-lives of the PFP and NHS esters under identical conditions to quantify their relative stability against hydrolysis.

References

Technical Support Center: Improving the Aqueous Solubility of BCN-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of bicyclo[6.1.0]nonyne (BCN)-modified proteins.

Frequently Asked Questions (FAQs)

Q1: Why do my BCN-modified proteins have poor aqueous solubility?

A1: The bicyclo[6.1.0]nonyne (BCN) moiety is inherently hydrophobic. Covalently attaching it to a protein increases the protein's overall surface hydrophobicity, which can lead to several issues:

  • Protein Aggregation: Hydrophobic patches on the surface of different protein molecules can interact, leading to the formation of insoluble aggregates.[1][2]

  • Misfolding: The modification can interfere with the proper folding of the protein, exposing hydrophobic core residues that would normally be buried.

  • Disruption of Native Interactions: The BCN group might disrupt hydrogen bonds or electrostatic interactions that are crucial for maintaining the protein's native, soluble conformation.

Q2: What are the initial steps to take when encountering a solubility issue with a BCN-modified protein?

A2: Before attempting extensive troubleshooting, it's crucial to perform a few initial checks:

  • Confirm Modification: Verify that the BCN modification has occurred as expected using techniques like mass spectrometry. Incomplete or off-target modifications can contribute to heterogeneity and aggregation.

  • Initial Solubility Test: Use a small aliquot of your protein to test its solubility in your primary aqueous buffer. This will serve as a baseline for improvement.[3]

  • Visual Inspection: Check for visible precipitates or cloudiness in your protein solution.

Q3: Can the linker used to attach BCN to the protein affect solubility?

A3: Yes, the linker plays a significant role. The stability and composition of the linker can influence the properties of the final conjugate.[4]

  • Linker Composition: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the BCN group.

  • Linker Stability: The chemical bond connecting the BCN moiety to the protein can affect stability. For instance, amide linkages are generally more stable in biological media compared to carbamate (B1207046) linkages.[5][6]

  • Linker Length: The length of the linker can also impact protein folding and stability.[4]

Q4: Are there any known side reactions of BCN linkers that could impact my protein's solubility?

A4: BCN linkers can be susceptible to certain side reactions, particularly with thiol groups from cysteine residues, which can lead to protein cross-linking and aggregation.[6] Additionally, the stability of the BCN group can be compromised under acidic conditions, which might be a concern during certain purification or analytical steps.[6][7]

Troubleshooting Guide

If you are experiencing poor solubility with your BCN-modified protein, follow this guide to identify and resolve the issue.

Problem: Protein precipitates immediately after modification or during buffer exchange.

G

Caption: Troubleshooting workflow for precipitated BCN-modified proteins.

Cause: The increased hydrophobicity of the BCN-modified protein is likely causing it to aggregate and fall out of solution in the current buffer system.

Solutions:

  • Buffer Optimization: The composition of the buffer can have a significant impact on protein solubility.

    • pH Adjustment: Determine the isoelectric point (pI) of your modified protein. Solubility is often lowest at the pI. Adjusting the buffer pH to be at least 1-2 units away from the pI can increase the net charge of the protein, improving solubility.[3][8]

    • Ionic Strength: Modifying the salt concentration (e.g., NaCl, KCl) can also help. For some proteins, increasing the ionic strength can improve solubility, while for others, it may have the opposite effect. A screening of different salt concentrations is recommended.[9]

  • Use of Solubility Enhancers/Additives:

    • Non-detergent Sulfobetaines (NDSBs): These are zwitterionic molecules that can help to stabilize proteins and prevent aggregation.

    • Sugars and Polyols: Sucrose, glycerol (B35011), and sorbitol can act as protein stabilizers.

    • Amino Acids: Arginine and glutamic acid are commonly used to suppress protein aggregation and improve solubility.

  • Denaturation and Refolding: In cases of severe aggregation, it may be necessary to denature the protein using chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride and then refold it into a soluble state.[8][10]

Problem: The protein is soluble initially but aggregates over time or upon concentration.

Cause: The BCN-modified protein may be marginally stable in the current buffer and prone to aggregation at higher concentrations or over time.

Solutions:

  • Inclusion of Stabilizing Excipients: Add agents that enhance long-term stability.

    • Glycerol: Typically used at concentrations of 5-20%, glycerol can increase the viscosity of the solution and stabilize the protein.

    • Low Levels of Detergents: A concentration of a mild non-ionic detergent just above its critical micelle concentration (CMC) can sometimes prevent aggregation without denaturing the protein.[11]

  • Optimize Storage Conditions:

    • Temperature: Store the protein at the lowest possible temperature without freezing, unless it is known to be freeze-thaw stable.

    • Protein Concentration: Keep the protein concentration as low as is feasible for your downstream applications.

Quantitative Data Summary

The following tables provide a summary of common solubilizing agents and their typical working concentrations. The optimal conditions will be protein-specific and require empirical determination.

Table 1: Common Solubility Enhancers for BCN-Modified Proteins

AdditiveTypical ConcentrationMechanism of ActionNotes
Arginine 0.1 - 1 MSuppresses protein aggregation by interacting with hydrophobic patches.Effective for a wide range of proteins.
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes protein structure.Can affect some downstream assays.
Urea 1 - 4 M (non-denaturing)Can increase solubility at low concentrations.Use with caution as higher concentrations will denature the protein.[12]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) > CMCShield hydrophobic surfaces.May need to be removed for certain applications.[8]
NDSBs 0.1 - 1 MStabilize the native state of proteins.

Key Experimental Protocols

Protocol 1: Buffer pH Screening for Optimal Solubility
  • Determine pI: Calculate the theoretical isoelectric point (pI) of your BCN-modified protein.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM phosphate, Tris, or citrate) with pH values ranging from 2 units below to 2 units above the calculated pI, in 0.5 pH unit increments.

  • Solubility Test: a. Aliquot a small, equal amount of your lyophilized or concentrated BCN-modified protein into separate microcentrifuge tubes. b. Add a fixed volume of each buffer to each tube to achieve the desired final protein concentration. c. Vortex gently and incubate at 4°C for 1 hour with gentle agitation.

  • Analysis: a. Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble protein.[9] b. Carefully remove the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay, A280). c. The buffer that yields the highest protein concentration in the supernatant is the optimal pH for solubility.

Protocol 2: Solubilization from an Insoluble Pellet using a Denaturant
  • Pellet Preparation: Centrifuge your insoluble BCN-modified protein to obtain a pellet.

  • Solubilization: a. Prepare a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris, 6 M Guanidine HCl, pH 8.0).[8] b. Resuspend the protein pellet in the solubilization buffer. c. Incubate with gentle mixing at room temperature for 1-2 hours or until the pellet is fully dissolved.

  • Refolding (by Dialysis): a. Transfer the solubilized protein solution to a dialysis cassette. b. Dialyze against a series of buffers with decreasing concentrations of the denaturant. For example: i. 4 M Guanidine HCl ii. 2 M Guanidine HCl iii. 1 M Guanidine HCl iv. Final buffer without denaturant. c. Perform each dialysis step for at least 4 hours at 4°C.

  • Clarification and Analysis: a. After the final dialysis step, centrifuge the solution to remove any precipitated protein. b. Measure the concentration of the soluble protein in the supernatant.

Visualization of Key Concepts

G

Caption: Interplay of factors influencing the solubility of BCN-modified proteins.

References

preventing protein aggregation after modification with endo-BCN-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein aggregation following modification with endo-BCN-PEG4-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a heterobifunctional linker. It contains two reactive groups: a pentafluorophenyl (PFP) ester and a bicyclononyne (BCN) group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4]

  • The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein.[1][4] PFP esters are known to be more stable against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling reactions.[1]

  • The endo-BCN group is used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.

  • The PEG4 spacer is hydrophilic and increases the solubility of the linker and the modified protein in aqueous media.[1][3]

Q2: What are the primary causes of protein aggregation after modification with this compound?

A2: Protein aggregation after modification can be attributed to several factors:

  • Disruption of Protein Stability: The covalent attachment of the linker to the protein surface can alter its charge, hydrophobicity, and conformation, potentially leading to instability and aggregation.

  • High Molar Excess of the Linker: Using a large excess of the this compound can lead to over-modification of the protein, which can significantly change its physicochemical properties and promote aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can impact protein stability. A pH far from the protein's isoelectric point (pI) can sometimes help maintain solubility, but the optimal pH for the reaction needs to be balanced with the pH for protein stability.

  • High Protein Concentration: Performing the conjugation at high protein concentrations increases the likelihood of intermolecular interactions and aggregation.

  • Intermolecular Cross-linking (if the protein has azide (B81097) groups): If the target protein also contains azide groups, the bifunctional nature of the linker could potentially lead to cross-linking between protein molecules, resulting in aggregation.

Q3: What are the initial signs of protein aggregation?

A3: Protein aggregation can manifest in several ways:

  • Visual Observation: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in the solution.

  • Increased Light Scattering: An increase in light scattering can be detected by spectrophotometry (absorbance at 340-600 nm) or more sensitively by Dynamic Light Scattering (DLS).

  • Changes in Chromatographic Profile: During purification by Size Exclusion Chromatography (SEC), the appearance of high molecular weight species or a decrease in the main protein peak can indicate aggregation.

  • Loss of Biological Activity: Aggregation can lead to a decrease or complete loss of the protein's biological function.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent protein aggregation during and after modification with this compound.

Problem Potential Cause Recommended Action
Visible precipitation or turbidity during the reaction. High molar excess of the PFP ester.Reduce the molar ratio of the this compound to the protein. Start with a lower ratio (e.g., 3:1 or 5:1) and optimize.
High protein concentration.Decrease the protein concentration. If a high final concentration is required, perform the reaction at a lower concentration and then concentrate the purified product.
Suboptimal buffer pH.Ensure the reaction buffer pH is optimal for both the reaction (typically pH 7.2-8.5 for PFP esters) and the stability of your specific protein. Perform small-scale trials at different pH values within this range.
Poor solubility of the PFP ester.Prepare a concentrated stock of the PFP ester in an anhydrous water-miscible organic solvent like DMSO or DMF and add it to the protein solution with gentle mixing. Ensure the final organic solvent concentration is low (typically <10%).
High molecular weight aggregates observed by SEC after purification. Over-modification of the protein.Decrease the molar excess of the PFP ester and/or shorten the reaction time.
Protein instability in the reaction buffer.Add stabilizing excipients to the reaction buffer. See the table of recommended additives below.
Unstable purified conjugate.Optimize the storage buffer for the modified protein. This may require screening different pH values, ionic strengths, and the addition of cryoprotectants like glycerol (B35011) if freezing.
Loss of biological activity after modification. Modification of critical lysine residues.If possible, use site-specific modification techniques. If random lysine modification is necessary, try lowering the molar excess of the PFP ester to reduce the degree of labeling.
Aggregation of the protein.Follow the recommendations for preventing aggregation. Even soluble aggregates can be inactive.

Quantitative Data and Recommended Starting Conditions

The optimal conditions are protein-dependent and should be empirically determined. The following tables provide recommended starting ranges for key experimental parameters based on literature for PFP esters and bioconjugation.

Table 1: Recommended Reaction Conditions for Protein Modification

Parameter Recommended Range Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation. Start with a lower concentration if your protein is prone to aggregation.
Molar Excess of PFP Ester to Protein 3:1 to 20:1Start with a lower molar excess and increase if the degree of labeling is insufficient. High molar excess can lead to aggregation.
Reaction Buffer Phosphate, Borate, or Bicarbonate bufferAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for the PFP ester.[5]
Reaction pH 7.2 - 8.5PFP ester reaction with primary amines is most efficient at a slightly basic pH. However, the optimal pH will also depend on the stability of your protein.
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can help to minimize aggregation for sensitive proteins, but may require longer reaction times.
Reaction Time 30 minutes to 4 hoursMonitor the reaction progress to determine the optimal time. Longer incubation times can lead to over-modification and aggregation.
Organic Co-solvent (for PFP ester) Anhydrous DMSO or DMFUse the minimum volume necessary to dissolve the PFP ester. The final concentration in the reaction mixture should ideally be below 10%.

Table 2: Recommended Buffer Additives to Prevent Aggregation

Additive Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)Act as stabilizers through preferential exclusion, promoting the native protein conformation.
Polyols (e.g., Glycerol, Sorbitol) 10 - 25% (v/v)Stabilize proteins and can act as cryoprotectants during freeze-thaw cycles.
Amino Acids (e.g., Arginine, Glycine) 50 - 250 mMCan suppress non-specific protein-protein interactions and increase solubility.
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01 - 0.1% (v/v)Reduce surface tension and can prevent protein adsorption to surfaces and aggregation at interfaces.
Reducing Agents (e.g., TCEP, DTT) 1 - 5 mMPrevent the formation of non-native disulfide bonds which can lead to aggregation. Use with caution as it may interfere with protein structure.

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization will be required for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If necessary, add any stabilizing excipients to the buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted PFP ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

Protocol 2: Characterization of Protein Aggregation

This protocol outlines methods to assess the level of aggregation in the purified protein conjugate.

1. Visual Inspection and Turbidity Measurement:

  • Visually inspect the purified conjugate solution for any signs of cloudiness or precipitate.

  • Measure the absorbance of the solution at 340 nm. An increase in absorbance compared to the unmodified protein indicates the presence of soluble aggregates.

2. Size Exclusion Chromatography (SEC):

  • Purpose: To separate and quantify monomers, dimers, and larger soluble aggregates.

  • System: An HPLC or FPLC system with a suitable SEC column for the molecular weight range of your protein.

  • Mobile Phase: A buffer that is optimal for the stability of your protein conjugate (e.g., phosphate-buffered saline).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a known concentration of the purified protein conjugate.

    • Monitor the elution profile at 280 nm (for the protein).

    • Analyze the chromatogram to determine the percentage of monomer, dimer, and high molecular weight species. Compare this to the profile of the unmodified protein.[6]

3. Dynamic Light Scattering (DLS):

  • Purpose: To determine the size distribution of particles in the solution.[7][8][9][10]

  • System: A DLS instrument.

  • Procedure:

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.

    • Place the sample in a suitable cuvette.

    • Acquire DLS data according to the instrument's instructions.

    • Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI compared to the unmodified protein can indicate aggregation.[7]

Visualizations

Below are diagrams illustrating key workflows and decision-making processes.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Add PFP Ester to Protein (3-20x molar excess) protein_prep->conjugation reagent_prep Prepare PFP Ester Stock (10 mM in anhydrous DMSO/DMF) reagent_prep->conjugation incubation Incubate (1-4h at RT or 4-12h at 4°C) conjugation->incubation quenching Quench Reaction (50 mM Tris-HCl) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification analysis Characterize Aggregation (SEC, DLS, etc.) purification->analysis

Caption: Experimental workflow for protein modification and aggregate analysis.

Caption: Troubleshooting decision tree for protein aggregation issues.

References

optimizing reaction time and temperature for SPAAC click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your SPAAC experiments.

Q1: My SPAAC reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Several factors can influence the kinetics of SPAAC reactions. Here's a troubleshooting guide to enhance your reaction speed and yield:

  • Choice of Cyclooctyne (B158145): The structure of the cyclooctyne has a significant impact on the reaction rate. For faster kinetics, consider more strained cyclooctynes. The reactivity order is generally BARAC > DBCO > DIFO > DIBO > MOFO.[1] Bicyclononyne (BCN) derivatives are also highly reactive.[2][3][4]

  • Reactant Concentration: The law of mass action applies; increasing the concentration of your cyclooctyne and azide-containing molecules will lead to a faster reaction.[2][5] If solubility is a limiting factor, explore different solvent systems.

  • Temperature: Increasing the reaction temperature can accelerate the reaction.[5][6] Reactions are often performed at room temperature (25 °C) or 37 °C.[5][6][7][8] However, be mindful of the thermal stability of your biomolecules.[5]

  • pH and Buffer Selection: Generally, higher pH values (around 8-8.5) tend to increase SPAAC reaction rates.[2][7][8] The choice of buffer can also have a significant impact. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[5][7][8] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[7][8]

  • Electronic Properties of the Azide (B81097): The electronic nature of the azide-containing molecule influences reactivity. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[7][8]

  • Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[2][9] If possible, consider redesigning your linker to increase the distance between bulky groups and the reactive moieties. The inclusion of a PEG linker can sometimes enhance reaction rates.[7][8]

Q2: I am observing low or no product formation. What should I check?

A2: If you are experiencing low or no yield, consider the following:

  • Reactivity of Cyclooctyne: You may need to switch to a more reactive cyclooctyne if your current choice has slow kinetics with your specific azide.[2]

  • Incorrect Stoichiometry: Ensure you have the correct ratio of azide to alkyne. A slight excess of one reagent (often 1.1 to 5-fold) can help drive the reaction to completion.[2][10]

  • Degradation of Reactants: Verify the integrity of your starting materials. Some reactive cyclooctynes can degrade over time or under certain storage conditions.[2]

  • Buffer Composition: Ensure your buffers do not contain sodium azide (NaN₃) as a preservative, as it will compete with your azide-functionalized molecule for the cyclooctyne.[5]

Q3: I'm seeing unexpected side products. What could be the cause?

A3: While SPAAC is known for its high specificity, side reactions can occasionally occur.

  • Instability of Reactants: Highly reactive cyclooctynes may be unstable under certain conditions and could undergo side reactions.[11] Ensure the purity of your starting materials and consider the stability of your chosen cyclooctyne under your experimental conditions.

  • Reaction with Other Functional Groups: Although rare, some cyclooctynes might react with other functional groups, especially highly reactive nucleophiles.[9]

Q4: How can I monitor the progress of my SPAAC reaction?

A4: You can monitor the reaction progress using several analytical techniques:

  • UV-Vis Spectroscopy: If your cyclooctyne has a unique absorbance peak (e.g., DBCO at around 310 nm), you can monitor the disappearance of this peak over time.[5][12]

  • Chromatography: Techniques like TLC, LC-MS, or HPLC can be used to track the consumption of starting materials and the formation of the product.[10][13]

  • Mass Spectrometry: Analyzing aliquots of the reaction mixture can confirm the formation of the desired conjugate by its molecular weight.[14]

  • NMR Spectroscopy: For some reactions, NMR can be used to monitor the appearance of product peaks and disappearance of reactant peaks.[15]

  • Gel Electrophoresis (for biomolecules): For protein conjugations, a band shift on an SDS-PAGE gel can indicate the formation of the conjugate.[14]

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes
Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide0.15[16]
Dibenzocyclooctyne (DBCO)Benzyl azide~0.1 - 2.0[5]
Biarylazacyclooctynone (BARAC)VariesGenerally higher than DBCO[1]

Note: Reaction rates are dependent on solvent, temperature, and the specific azide structure.

Table 2: Effect of Buffer and Temperature on SPAAC Rate Constants
Buffer (pH)Temperature (°C)Rate Constant Range (M⁻¹s⁻¹) with Sulfo DBCO-amine
PBS (7)25 / 370.32–0.85[7][8]
HEPES (7)25 / 370.55–1.22[7][8]
DMEM25 / 370.59–0.97[7][8]
RPMI25 / 370.27–0.77[7][8]

Data is for the reaction of Sulfo DBCO-amine with model azides.[7][8]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).

  • Reagent Preparation:

    • Ensure all buffers are free of sodium azide.[5] Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES, with the pH adjusted for optimal reaction conditions (typically pH 7-8.5).[2][5][17]

    • Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-NHS ester) in an organic solvent like DMSO.[18]

    • Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[18]

  • Conjugation Reaction:

    • Add a 2- to 20-fold molar excess of the cyclooctyne stock solution to the protein solution.[6][14][18] The final concentration of the organic solvent should be kept low (typically below 10%) to avoid protein denaturation.[10][18]

    • Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) with gentle mixing.[6][14] Reaction times can vary from a few minutes to several hours (e.g., 1 to 24 hours).[2][6][14]

  • Purification:

    • Remove the excess, unreacted cyclooctyne reagent using an appropriate method such as size-exclusion chromatography, dialysis, or centrifugal filter units.[6][14]

  • Characterization:

    • Analyze the final conjugate to confirm successful labeling and purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.[6][14]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 310 nm for DBCO.[12]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at 310 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • Plot the absorbance at 310 nm versus time to observe the reaction progress.[5]

Visualizations

SPAAC_Troubleshooting start Start: SPAAC Reaction Issue issue What is the primary issue? start->issue slow_reaction Slow / Incomplete Reaction issue->slow_reaction Slow Kinetics low_yield Low / No Product issue->low_yield Low Yield side_products Side Products Observed issue->side_products Impurity check_temp Increase Temperature (e.g., 25°C to 37°C) slow_reaction->check_temp check_conc Increase Reactant Concentrations slow_reaction->check_conc check_ph Optimize pH & Buffer (e.g., HEPES, pH 8.0-8.5) slow_reaction->check_ph check_alkyne Switch to a More Reactive Cyclooctyne (e.g., BCN, BARAC) slow_reaction->check_alkyne check_sterics Assess Steric Hindrance (Consider PEG Linker) slow_reaction->check_sterics low_yield->check_alkyne check_reagents Verify Reagent Integrity & Stoichiometry low_yield->check_reagents check_buffer_azide Ensure Buffer is Free of Sodium Azide (NaN₃) low_yield->check_buffer_azide check_purity Purify Starting Materials side_products->check_purity check_conditions Assess Reagent Stability Under Reaction Conditions side_products->check_conditions SPAAC_Factors center SPAAC Reaction Rate & Yield temp Temperature temp->center Higher T, Faster Rate conc Concentration conc->center Higher C, Faster Rate ph_buffer pH & Buffer ph_buffer->center Higher pH (often), Faster Rate Buffer Choice Matters alkyne Cyclooctyne Structure (Ring Strain) alkyne->center Higher Strain, Faster Rate azide Azide Electronics azide->center Electron Donating Groups Can Increase Rate sterics Steric Hindrance sterics->center Less Hindrance, Faster Rate

References

dealing with steric hindrance in endo-BCN-PEG4-PFP ester bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG4-PFP ester and encountering challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

The this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key parts:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the solubility of the reagent and the resulting conjugate.[4][5] It also provides distance between the two conjugated molecules to help overcome steric hindrance.[6][7]

  • PFP ester (Pentafluorophenyl ester): An amine-reactive group that forms a stable amide bond with primary and secondary amines, such as those on the lysine (B10760008) residues of proteins.[1][8] PFP esters are known for being more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[9][10]

Q2: What is steric hindrance and how does it affect my bioconjugation reaction?

Steric hindrance occurs when the spatial arrangement or bulkiness of atoms or molecules obstructs a chemical reaction.[6][11] In the context of this bioconjugation, it can manifest in several ways:

  • Inaccessible Reactive Sites: The target amine (e.g., lysine) on a protein may be buried within its three-dimensional structure, preventing the PFP ester from reaching it.[6]

  • Low Reaction Yields: Steric clashes can significantly slow down or prevent the reaction, leading to a much lower amount of the final conjugate than expected.[6][12]

  • Incomplete Conjugation: Even when using an excess of the linker, the target biomolecule may not become fully labeled due to shielded reactive sites.[6]

Q3: What are the first signs that steric hindrance might be the problem in my experiment?

Common indicators that you may be facing a steric hindrance issue include:

  • Low or no yield of the desired conjugate despite using optimized reaction conditions.[6]

  • The need for a large excess of the linker reagent to achieve even a modest level of conjugation.

  • Inconsistent results between different batches or different proteins.

  • Conjugation occurring at unintended, more accessible sites on the protein surface rather than the desired location.[6]

Q4: How does reaction pH affect the stability and reactivity of the this compound?

The reaction pH is a critical parameter. The PFP ester reaction with primary amines is most efficient in a pH range of 7.2 to 8.5.[13][14]

  • Below pH 7.2: The amine groups on the protein are protonated (-NH3+), making them poor nucleophiles and slowing the reaction rate.

  • Above pH 8.5: The rate of hydrolysis, a competing reaction where water attacks the PFP ester, increases significantly.[15][16] This deactivates the linker, reducing the overall efficiency of the conjugation.[14]

The endo-BCN group is generally stable, but some instability has been noted in the presence of strong reducing agents like TCEP or thiol-containing molecules.[17]

Troubleshooting Guide: Low Conjugation Efficiency

If you are experiencing low yields, this guide provides a systematic approach to troubleshooting potential issues related to steric hindrance and other common problems.

Problem 1: PFP Ester is Inactive due to Hydrolysis

The PFP ester is sensitive to moisture and can hydrolyze, rendering it unable to react with amines.[14][16]

pHRelative Half-life of Active EsterRecommendation
< 7.0HoursReaction is slow due to protonated amines.
7.2 - 8.5Optimal RangeBalances amine reactivity and ester stability. PFP esters are more stable than NHS esters in this range.[18]
> 8.5MinutesRisk of rapid hydrolysis significantly increases, reducing conjugation efficiency.[19]

Solutions:

  • Prepare Fresh: Always dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[14][20] Do not prepare stock solutions for long-term storage.[14]

  • Optimize pH: Ensure your reaction buffer is amine-free (e.g., PBS, HEPES, Borate) and maintained within the optimal pH range of 7.2-8.5.[13][16]

  • Buffer Exchange: If your protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into a suitable reaction buffer before starting the conjugation.[20]

Problem 2: Steric Hindrance Prevents Linker Access

The target amine or azide (B81097) group is inaccessible, or the biomolecules are too bulky for the PEG4 spacer.

Solutions:

  • Increase Linker Length: The most direct way to combat steric hindrance between two large molecules is to use a linker with a longer PEG spacer.[6][21] A longer chain provides more physical separation, allowing the reactive groups to access their targets more easily.

LinkerPEG UnitsApproximate Spacer LengthPotential Impact on Steric Hindrance
endo-BCN-PEG4 -PFP ester4~1.4 nmStandard
endo-BCN-PEG8 -PFP ester8~2.8 nmImproved reach for moderately hindered sites.[22][23]
endo-BCN-PEG12 -PFP ester12~4.2 nmBetter for highly crowded environments or large proteins.
  • Modify Reaction Conditions:

    • Increase Incubation Time: Allow the reaction to proceed longer (e.g., overnight at 4°C) to give the molecules more time to find the correct orientation for a successful reaction.[13]

    • Increase Reagent Concentration: A higher molar excess of the linker (e.g., 20-50 fold) can sometimes drive the reaction forward, but be aware this may increase non-specific binding and the need for more rigorous purification.

  • Partial Denaturation (Advanced): For proteins, using mild, reversible denaturing conditions can sometimes expose buried residues. This approach should be used with extreme caution as it risks irreversible protein unfolding and loss of function.[6]

Visualizing the Workflow and Logic

General Bioconjugation Workflow

The following diagram illustrates the typical experimental sequence for a two-step bioconjugation using the this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B Dissolve BCN-PEG4-PFP in Anhydrous DMSO C Add Linker to Protein (1-4h RT or O/N 4°C) B->C Add Immediately D Quench/Purify (e.g., Desalting Column) C->D Remove Excess Linker F Add Azide Molecule to BCN-Activated Protein D->F BCN-Protein Conjugate E Prepare Azide-Modified Molecule E->F G Incubate (4-12h, RT or 37°C) F->G H Final Purification (e.g., SEC) G->H

Caption: Standard workflow for conjugating a protein to an azide-modified molecule.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve issues with low conjugation yield.

G Start Low Conjugation Yield Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Check_Linker Was linker dissolved immediately before use? Check_pH->Check_Linker Yes Sol_pH Adjust pH to 7.2-8.5 Check_pH->Sol_pH No Check_Buffer Is buffer amine-free (e.g., no Tris)? Check_Linker->Check_Buffer Yes Sol_Linker Use freshly prepared linker Check_Linker->Sol_Linker No Steric_Hindrance Suspect Steric Hindrance Check_Buffer->Steric_Hindrance Yes Sol_Buffer Buffer exchange protein to PBS Check_Buffer->Sol_Buffer No Sol_Steric Use longer PEG linker (e.g., PEG8, PEG12) Steric_Hindrance->Sol_Steric

Caption: Decision tree for troubleshooting low bioconjugation efficiency.

Experimental Protocols

Protocol: General Two-Step Conjugation of an Azide-Molecule to a Protein

This protocol provides a general framework. Optimal conditions, particularly molar excess of the linker, may need to be determined empirically.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Azide-modified molecule

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

Part A: Activation of Protein with BCN Linker

  • Protein Preparation: Adjust the concentration of your protein solution to 1-5 mg/mL in PBS, pH 7.4.[13]

  • Linker Preparation: Immediately before use, weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10-20 mM.[13]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker solution to your protein solution. Mix gently.[17]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[13]

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4. This step is crucial to prevent the unreacted linker from interfering with the next step.

Part B: Click Chemistry Reaction with Azide-Molecule

  • Prepare Azide Molecule: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).

  • Reaction: Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-activated protein from Part A.[17]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C.[17] Reaction times may vary depending on the reactivity of the specific azide.

  • Final Purification: Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any remaining unreacted azide-molecule and other impurities.

  • Characterization: Analyze the final product using methods like SDS-PAGE and Mass Spectrometry to confirm successful conjugation and determine the degree of labeling.

References

Technical Support Center: endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-PFP ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation. It contains two reactive groups:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group, which reacts with azide-functionalized molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

  • A Pentafluorophenyl (PFP) ester , which reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds.

The polyethylene (B3416737) glycol (PEG4) spacer increases the solubility of the linker in aqueous media. This linker is commonly used for creating antibody-drug conjugates (ADCs), developing diagnostic probes, and functionalizing surfaces.

Q2: How should I store and handle this compound?

PFP esters are sensitive to moisture. For long-term stability, store the reagent at -20°C in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Solutions of the PFP ester should be prepared fresh in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[1]

Q3: What is the optimal pH for reacting the PFP ester with amines?

The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[1] In this range, the amine is sufficiently deprotonated to be nucleophilic. Higher pH values can accelerate the hydrolysis of the PFP ester, which competes with the desired conjugation reaction.

Q4: Why is it necessary to quench the unreacted PFP ester?

Quenching is a critical step to stop the conjugation reaction and deactivate any excess, unreacted PFP ester. If not quenched, the still-active PFP ester can react with primary amines in subsequent steps, such as with purification buffers or other biomolecules, leading to unintended labeling and non-specific conjugates.

Q5: What are the recommended quenching agents for PFP esters?

Primary amine-containing buffers are effective for quenching PFP esters. The most common choices are Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) solutions.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Hydrolyzed PFP ester: The reagent may have degraded due to exposure to moisture.Always use fresh, high-quality PFP ester. Equilibrate the vial to room temperature before opening. Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before use.[1]
Incorrect reaction pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.[1]
Competing nucleophiles in the buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer for the conjugation reaction.[1]
Incomplete Quenching Insufficient quencher concentration or reaction time: The amount of quenching agent or the incubation time may not be sufficient to deactivate all unreacted PFP ester.Increase the final concentration of the quenching agent (e.g., 50-100 mM Tris). Increase the quenching incubation time (e.g., 30 minutes).
Low pH of quenching buffer: The quenching reaction is also pH-dependent.Ensure the pH of the quenching buffer is appropriate (e.g., Tris-HCl, pH 8.0).
Unintended Side Reactions with BCN Group Presence of thiols: The BCN group can potentially react with thiol-containing molecules.If your biomolecule or buffers contain thiols (e.g., dithiothreitol, DTT), consider their potential interaction with the BCN moiety. If necessary, protect the thiols or use a different linker strategy.
Difficulty in Purifying the Conjugate Excess quenching agent: High concentrations of the quenching agent can interfere with some downstream purification methods.If possible, remove the excess quenching agent and other small molecules using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).
Formation of quenching agent adducts: The quenching agent will react with the PFP ester, forming a new compound.Ensure your purification method can effectively separate the desired bioconjugate from these small molecule adducts. Size-exclusion chromatography is often effective.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for working with PFP esters and quenching agents.

Parameter Value Notes
Optimal pH for PFP ester-amine reaction 7.2 - 8.5Balances amine nucleophilicity and PFP ester hydrolysis.[1]
Recommended Quencher Concentration 20 - 100 mMFinal concentration in the reaction mixture.[4][5]
Recommended Quenching Time 15 - 30 minutesAt room temperature.
PFP Ester Stability in Aqueous Solution Significantly more stable than NHS estersPFP esters show greater resistance to hydrolysis, leading to more efficient reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Quenching unreacted this compound

This protocol assumes the conjugation reaction between your amine-containing biomolecule and this compound has been completed.

Materials:

  • Conjugation reaction mixture containing unreacted this compound.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.0.

  • Purification tools (e.g., desalting column, dialysis equipment).

Procedure:

  • Prepare Quenching Buffer: Ensure your quenching buffer is at the correct pH and concentration.

  • Add Quenching Agent: Add the quenching buffer to your conjugation reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to the purification step to remove the quenched linker, pentafluorophenol (B44920) byproduct, and excess quenching agent. Size-exclusion chromatography or dialysis are common methods.

Visualizations

Experimental Workflow for Bioconjugation and Quenching

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, including the crucial quenching step.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Amine-Containing Biomolecule in Amine-Free Buffer (pH 7.2-8.5) conjugation Add PFP Ester to Biomolecule (Incubate 1-4h at RT or overnight at 4°C) prep_biomolecule->conjugation prep_linker Dissolve this compound in Anhydrous DMSO or DMF prep_linker->conjugation quenching Add Quenching Agent (e.g., 50-100 mM Tris, pH 8.0) (Incubate 30 min at RT) conjugation->quenching purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purify analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

A typical bioconjugation and quenching workflow.
Logical Relationship of Quenching

This diagram illustrates the decision-making process and the rationale behind quenching unreacted PFP esters.

G start End of Conjugation Reaction decision Is there excess unreacted PFP ester? start->decision quench Quench with Primary Amine (e.g., Tris or Glycine) decision->quench Yes (Recommended) no_quench Proceed to Purification (Risk of side reactions) decision->no_quench No (or if proceeding with caution) purification Purification of Conjugate quench->purification no_quench->purification side_reactions Potential for Non-Specific Labeling and Undesired Conjugates no_quench->side_reactions

The rationale and importance of the quenching step.

References

hydrolysis rate of PFP esters and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentafluorophenyl (PFP) Ester Applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the hydrolysis of PFP esters and best practices to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used?

Pentafluorophenyl (PFP) esters are a class of active esters used to form stable amide bonds by reacting with primary and secondary amines.[1][2][3] They are widely utilized in bioconjugation, peptide synthesis, and crosslinking applications.[1][3] The key advantage of PFP esters over other common reagents, such as N-hydroxysuccinimide (NHS) esters, is their higher resistance to spontaneous hydrolysis in aqueous environments, which leads to more efficient and reproducible conjugation reactions.[2][3][4][5]

Q2: What is the primary degradation pathway for PFP esters?

The main cause of PFP ester inactivation in experimental settings is hydrolysis.[1] In the presence of water, the ester is cleaved, yielding the original carboxylic acid and pentafluorophenol, neither of which can participate in the desired conjugation reaction.[1] The rate of this hydrolysis is significantly accelerated at higher pH levels.[1]

Q3: How should PFP esters be stored to maintain their activity?

PFP esters are highly sensitive to moisture.[1][6] For optimal long-term stability, they must be stored at -20°C in a tightly sealed container, accompanied by a desiccant to protect against degradation from atmospheric moisture.[1][7][8] Before opening a vial of PFP ester, it is crucial to allow it to equilibrate to room temperature to prevent moisture from condensing on the cold reagent.[6][7][8]

Q4: Is it advisable to prepare and store stock solutions of PFP esters?

No, preparing stock solutions of PFP esters for later use is strongly discouraged.[1][6][7] The PFP moiety readily hydrolyzes, especially in the presence of trace amounts of water in common organic solvents.[6][7] To ensure maximum reactivity, always prepare solutions of PFP esters immediately before you plan to use them in a reaction.[1][7]

Q5: What are the best solvents for dissolving PFP esters?

Anhydrous (dry) dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most recommended solvents for dissolving PFP esters before adding them to your aqueous reaction mixture.[1][5][6][7]

Q6: What is the optimal pH for conducting reactions with PFP esters?

The optimal pH for reacting PFP esters with primary amines is between 7.2 and 8.5.[1][5][8][9] In this range, the target amine groups are sufficiently deprotonated to be nucleophilic, while the rate of PFP ester hydrolysis remains manageable.[1] At pH levels above 8.5, the rate of hydrolysis increases dramatically, which can significantly lower the efficiency of your conjugation reaction.[1][5]

Q7: Which buffers should be avoided in PFP ester reactions?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6][7][8] These buffer components will compete with your target molecule for reaction with the PFP ester, leading to reduced conjugation yields and the formation of unwanted side products.[7][8] Amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are excellent choices.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving PFP esters.

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded PFP Ester: The reagent was compromised due to improper storage or handling.Always store PFP esters at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening.[6][7] It is good practice to qualify a new batch with a small-scale control reaction.[1]
Moisture Contamination: Presence of water in solvents or on glassware.Use anhydrous solvents (e.g., dry DMSO, DMF) for dissolving the PFP ester.[1] Ensure all glassware is thoroughly dried. Protect the reaction from atmospheric moisture where possible.[1]
Incorrect Reaction pH: The pH is too low, causing protonation of the target amine, or too high, accelerating ester hydrolysis.Maintain the reaction pH between 7.2 and 8.5 for optimal results.[1][5] Verify the pH of your buffer before starting the experiment.
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Exchange your protein or molecule into an amine-free buffer such as PBS before adding the PFP ester.[1][6][7]
Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing properly in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing to create a uniform suspension.[1]
Inconsistent Results Between Experiments Degraded PFP Ester: The quality of the PFP ester may vary between batches or due to improper storage.Always store PFP esters properly at -20°C with a desiccant.[1] It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.
Hydrolysis of Stock Solution: A PFP ester "stock solution" was prepared and stored.Do not prepare stock solutions. Dissolve the PFP ester reagent immediately before each use.[1][6][7]
Reaction Fails Upon Scale-Up Introduction of Moisture: Larger reaction volumes have a higher surface area and may be more susceptible to moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture, especially during longer reaction times.[1]
Loss of Product During Purification Hydrolysis During Aqueous Workup: The PFP ester is unstable to aqueous basic conditions (e.g., washing with sodium bicarbonate solution) used during extraction.If possible, avoid aqueous basic workups.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1]

Data Presentation: PFP Ester Stability and Reactivity

PFP esters offer a distinct advantage over NHS esters due to their superior hydrolytic stability and enhanced reactivity towards amines.

FeaturePFP EsterNHS EsterAdvantage of PFP Ester
Hydrolytic Stability More resistant to hydrolysis in aqueous buffers.[1][2][10]More susceptible to hydrolysis, especially as pH increases above 7.[2][4]Higher reaction efficiency and better reproducibility, as less reagent is wasted.[2]
Reactivity with Amines Faster reaction kinetics (aminolysis).[2]Slower reaction kinetics compared to PFP esters.Allows for shorter reaction times or the use of lower temperatures.
Optimal Reaction pH 7.2 - 8.5[1][5]7.0 - 8.0[4]Broader optimal pH range provides more flexibility in experimental design.
Byproduct Interference Pentafluorophenol is less nucleophilic and less likely to interfere with sensitive products.[11]N-hydroxysuccinimide can sometimes participate in side reactions.Cleaner reaction profiles with fewer side products.

Mandatory Visualizations

Hydrolysis_Pathway Hydrolysis of a Pentafluorophenyl (PFP) Ester cluster_products Products PFPEster PFP Ester Products PFPEster->Products H2O H₂O / OH⁻ H2O->Products CarboxylicAcid Carboxylic Acid (Inactive) Products->CarboxylicAcid PFP Pentafluorophenol Products->PFP

Caption: Base-catalyzed hydrolysis of a PFP ester.

Troubleshooting_Workflow Start Problem: Low Conjugation Yield CheckReagent Was PFP ester dissolved right before use? Start->CheckReagent CheckMoisture Were anhydrous solvents used? CheckReagent->CheckMoisture Yes Sol_Reagent Solution: Use freshly dissolved PFP ester. CheckReagent->Sol_Reagent No CheckBuffer Is the buffer amine-free (e.g., PBS)? CheckMoisture->CheckBuffer Yes Sol_Moisture Solution: Use anhydrous solvents and dry glassware. CheckMoisture->Sol_Moisture No CheckpH Is pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Exchange into an amine-free buffer. CheckBuffer->Sol_Buffer No Sol_pH Solution: Adjust pH to optimal range. CheckpH->Sol_pH No Success Yield should improve CheckpH->Success Yes Sol_Reagent->CheckMoisture Sol_Moisture->CheckBuffer Sol_Buffer->CheckpH Sol_pH->Success

Caption: Troubleshooting workflow for low PFP ester conjugation yield.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_cleanup 3. Quenching and Purification PrepBio Dissolve biomolecule in amine-free buffer (pH 7.2-8.5) Mix Add PFP ester solution to biomolecule solution PrepBio->Mix PrepPFP Immediately before use, dissolve PFP ester in anhydrous DMSO or DMF PrepPFP->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate Quench Optional: Add quenching buffer (e.g., Tris) to stop reaction Incubate->Quench Purify Purify conjugate via dialysis or size-exclusion chromatography Quench->Purify Analyze 4. Analysis of Conjugate Purify->Analyze

Caption: General experimental workflow for PFP ester bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a PFP Ester

This protocol describes a general method for conjugating a PFP ester-activated molecule to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG)

  • PFP ester-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[6][7]

  • Anhydrous DMSO or DMF.[6][7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[5]

  • Purification equipment: Desalting columns or dialysis cassettes.[6][7]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[6] If your protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[7]

  • Prepare PFP Ester Solution: Immediately before starting the reaction, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][5] Do not store this solution.[6][7]

  • Initiate Conjugation: Add a 5 to 20-molar excess of the PFP ester solution to the protein solution while gently stirring or vortexing.[5] The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[8]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1][5] Incubation times and temperatures may require optimization depending on the specific reactants.[6][7]

  • Quench Reaction (Optional): To stop the reaction and consume any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[5]

  • Purify Conjugate: Remove unreacted PFP ester, the quenching agent, and reaction byproducts by purifying the protein conjugate using a desalting column or dialysis.[6][7]

  • Store Conjugate: Store the purified protein conjugate under conditions appropriate for the specific protein.

Protocol 2: Assay for Determining the Hydrolytic Stability of a PFP Ester

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to measure the rate of PFP ester hydrolysis in a specific buffer.

Materials:

  • PFP ester of interest

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., 0.1 M PBS, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Quenching solution (e.g., 10% Acetic Acid in Acetonitrile)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the PFP ester in anhydrous DMSO or DMF.[2]

  • Develop HPLC Method: Establish an HPLC gradient method that can resolve the PFP ester peak from its hydrolyzed carboxylic acid product peak. Monitor at a suitable UV wavelength (e.g., 260 nm).[2]

  • Initiate Hydrolysis: In a thermostatted vial (e.g., 25°C), add a small aliquot of the PFP ester stock solution to the buffer of interest to achieve a final concentration of approximately 1 mM.[2] Start a timer immediately.

  • Time-Point Sampling:

    • Immediately inject the first sample (t=0) onto the HPLC system.[2]

    • Take samples at regular intervals (e.g., every 15 minutes for the first hour, then hourly).[2] For each sample, mix an aliquot of the reaction mixture with an equal volume of quenching solution to stop the hydrolysis before injection.

  • Data Analysis:

    • For each time point, integrate the peak area of the remaining PFP ester.

    • Plot the natural logarithm of the PFP ester peak area versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs) for hydrolysis under those conditions. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

References

Technical Support Center: Troubleshooting Copper-Free Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during these powerful bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is showing low or no yield. What are the common causes?

A low or non-existent yield in a SPAAC reaction can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can degrade under certain conditions like acidic environments or during extended storage.[1] Some may also degrade in intracellular environments.[1]

  • Solubility Issues: Poor solubility of one or both of your reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.[1]

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or cyclooctyne (B158145) can physically obstruct the reactive sites, which slows down or even prevents the reaction.[1]

  • Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can dramatically impact reaction kinetics.[1]

To diagnose the issue, it's highly recommended to perform a small-scale control reaction with commercially available small molecule azides and cyclooctynes (e.g., benzyl (B1604629) azide and DBCO-amine).[1] If this control reaction is successful, the problem likely lies with your specific biomolecules.[1] If the control fails, the issue is more likely with the general reaction conditions or the integrity of your stock solutions.[1]

A decision tree for troubleshooting low yields can be visualized as follows:

Troubleshooting Low Yield in SPAAC Reactions start Low or No Yield control_reaction Perform Small Molecule Control Reaction start->control_reaction control_success Control Successful? control_reaction->control_success biomolecule_issue Issue with Biomolecule(s) control_success->biomolecule_issue Yes condition_issue Issue with Reagents or Conditions control_success->condition_issue No check_sterics Check for Steric Hindrance - Add PEG linker? biomolecule_issue->check_sterics check_solubility Check Solubility - Use co-solvents? biomolecule_issue->check_solubility check_biomolecule_stability Verify Biomolecule Stability biomolecule_issue->check_biomolecule_stability check_reagent_stability Verify Reagent Stability (Storage, Age) condition_issue->check_reagent_stability optimize_conditions Optimize Reaction Conditions (pH, Buffer, Temp) condition_issue->optimize_conditions check_stoichiometry Verify Stoichiometry condition_issue->check_stoichiometry

A decision tree for troubleshooting low yields in SPAAC reactions.

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

Several factors can be adjusted to accelerate a sluggish SPAAC reaction:

  • Choice of Cyclooctyne: The reactivity of the cyclooctyne is a primary driver of the reaction rate. For faster kinetics, consider using more strained, electron-rich cyclooctynes. For instance, Bicyclononyne (BCN) derivatives are often more reactive than some dibenzocyclooctynes (DBCO).[2]

  • Temperature: Increasing the reaction temperature can enhance the rate.[2][3] Reactions are commonly performed at room temperature (25°C) or 37°C.[3] However, ensure the thermal stability of your biomolecules, as some proteins may denature at elevated temperatures.[3]

  • pH and Buffer: The reaction medium can have a significant impact. Generally, SPAAC reactions are performed at or near physiological pH (7-8).[2] Some studies have shown that certain buffers, like HEPES, can lead to higher reaction rates compared to PBS at the same pH.[1][4] It is advisable to screen a range of pH values and buffer systems.[2]

  • Concentration of Reactants: Increasing the concentration of the azide and cyclooctyne will lead to a faster reaction.[3]

  • Use of a Linker: Incorporating a polyethylene (B3416737) glycol (PEG) linker between the reactive moiety (azide or cyclooctyne) and your molecule of interest can reduce steric hindrance and improve accessibility, which can significantly increase reaction rates.[1][3][4] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[3][4]

The general experimental workflow for a copper-free click chemistry reaction is as follows:

General Experimental Workflow for Copper-Free Click Chemistry prep_azide Prepare Azide-Containing Molecule Solution mix Combine Reactants in Reaction Buffer prep_azide->mix prep_alkyne Prepare Cyclooctyne-Containing Molecule Solution prep_alkyne->mix incubate Incubate (Optimize Temp & Time) mix->incubate monitor Monitor Reaction Progress (Optional, e.g., LC-MS, TLC) incubate->monitor monitor->incubate Incomplete purify Purify Product monitor->purify Reaction Complete analyze Analyze Final Product purify->analyze

A general experimental workflow for copper-free click chemistry.

Q3: I'm observing non-specific labeling or side reactions. What could be the cause?

While SPAAC is known for its high specificity, off-target reactions can occasionally occur:

  • Reaction with Thiols: Some strained cyclooctynes have been reported to exhibit reactivity with thiols or other nucleophiles, particularly in complex biological environments.[5]

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the cyclooctyne, thereby reducing the efficiency of your intended reaction.[3] SPAAC is highly sensitive to even low concentrations of sodium azide.[3]

To mitigate these issues, ensure your buffers are free of sodium azide and consider the potential for side reactions with other functional groups present in your system.

The underlying mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a concerted [3+2] cycloaddition.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product azide Azide (R1-N3) triazole Stable Triazole Linkage azide->triazole + cyclooctyne Strained Cyclooctyne (e.g., DBCO) cyclooctyne->triazole caption The high ring strain of the cyclooctyne drives the reaction forward.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Summary Tables

Table 1: Recommended Reaction Conditions for SPAAC

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.5Optimal pH can be system-dependent; screening is recommended.[2] Generally, higher pH values can increase reaction rates, except in HEPES buffer.[4]
Temperature Room Temperature (25°C) to 37°CHigher temperatures can increase reaction rates, but biomolecule stability must be considered.[2][3]
Solvent Aqueous buffers (e.g., PBS, HEPES)Organic co-solvents (e.g., DMSO, DMF) can be used to improve solubility, but their concentration should be minimized for reactions with proteins.[1]
Stoichiometry 1.5 - 2 equivalents excess of one reagentUsing a slight excess of the less critical or more soluble component can help drive the reaction to completion.[1]

Table 2: Influence of Buffer on SPAAC Reaction Rates

Buffer (at pH 7)Relative Rate Constant (M⁻¹s⁻¹)Reference
PBS0.32–0.85[4][6]
HEPES0.55–1.22[4][6]

Data is illustrative and can vary based on specific reactants.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration for each reactant should typically be in the range of 50-500 µM.[1]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins.[1]

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C).

    • Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of reactants.

    • Protect the reaction from light if either of the molecules is light-sensitive.[1]

  • Monitoring and Purification:

    • (Optional) Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.

    • Once the reaction is complete, purify the conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis, or HPLC).

Protocol 2: Small Molecule Control Reaction

This protocol helps to determine if the issue with a low-yield reaction is due to the reagents or the conditions.

  • Reagents:

    • Simple azide: e.g., benzyl azide

    • Simple cyclooctyne: e.g., DBCO-amine

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents.[1]

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.[1]

  • Interpretation:

    • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

    • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.[1]

References

Validation & Comparative

A Comparative Guide to endo-BCN-PEG4-PFP Ester for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry to analyze protein structure, function, and interactions, the choice of labeling reagent is critical. This guide provides a detailed comparison of endo-BCN-PEG4-PFP ester, a popular heterobifunctional crosslinker, with its primary alternatives. We will delve into its performance, supported by experimental data, and provide detailed protocols to enable informed decisions for your experimental design.

Introduction to this compound

This compound is a chemical tool designed for the two-step labeling of proteins. It consists of three key components:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.

  • Endo-Bicyclononyne (BCN): A strained alkyne that enables bioorthogonal conjugation to azide-tagged molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG linker that increases the solubility of the reagent and the resulting conjugate, while also providing spatial separation between the protein and the azide-tagged molecule.

This dual functionality makes it a versatile reagent for applications such as attaching probes for imaging, linking molecules for targeted protein degradation (e.g., PROTACs), and preparing samples for mass spectrometry analysis.

Comparison with Alternatives

The primary alternatives to this compound can be categorized by their reactive moieties: the amine-reactive ester and the bioorthogonal strained alkyne.

Amine-Reactive Group: PFP Ester vs. NHS Ester

The most common alternative to the PFP ester is the N-Hydroxysuccinimide (NHS) ester. Both react with primary amines to form stable amide bonds, but they exhibit key differences in stability and reactivity.

PFP esters are generally more stable in aqueous solutions than NHS esters.[1][2][3] This increased hydrolytic stability can lead to more efficient and consistent labeling, as the reagent is less prone to degradation before it reacts with the protein.[1] Conversely, NHS esters are highly susceptible to hydrolysis, especially at pH values above 8, which can reduce labeling efficiency.[4]

FeaturePFP EsterNHS Ester
Reactivity with Amines HighHigh
Bond Formed Stable Amide BondStable Amide Bond
Hydrolytic Stability More stable in aqueous solution[1][3]Less stable, more prone to hydrolysis[1]
Optimal pH for Conjugation Slightly higher than NHS esters[4]Typically pH 7-9[5]

A study comparing the labeling of a monoclonal antibody (Panitumumab) with PFP and NHS esters of a near-infrared fluorophore revealed significant differences in labeling selectivity. The PFP ester resulted in preferential labeling of the light chain, while the NHS ester preferentially labeled the heavy chain.[6] This demonstrates that the choice of ester can influence the site of conjugation, which may have implications for protein function and subsequent analysis.

Bioorthogonal Group: BCN and Other Cyclooctynes

The BCN group facilitates copper-free click chemistry, which is essential for biological applications where copper toxicity is a concern. While BCN is a widely used strained alkyne, other cyclooctynes, such as dibenzocyclooctyne (DBCO), are also available. The choice between these can affect the reaction kinetics of the SPAAC reaction.

Applications in PROTAC Development and Signaling Pathway Analysis

A key application of reagents like this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][10][11] This technology allows for the targeted degradation of proteins, including those previously considered "undruggable."[7]

The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For example, a PROTAC targeting a key protein in a cancer-related pathway, such as the PI3K/AKT/mTOR pathway, can modulate downstream signaling and induce cell cycle arrest or apoptosis.[12] Mass spectrometry-based proteomics is a powerful tool to quantify these changes in the proteome following PROTAC treatment.

Experimental Workflows and Protocols

Below are diagrams and protocols for a typical workflow involving protein labeling with this compound and subsequent mass spectrometry analysis.

Experimental Workflow

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Bioorthogonal Conjugation cluster_2 Step 3: Mass Spectrometry Analysis p1 Protein Sample (e.g., cell lysate) p2 Add this compound p1->p2 p3 Incubate to form Protein-BCN Conjugate p2->p3 c1 Add Azide-tagged Reporter Molecule p3->c1 c2 Incubate for SPAAC 'Click' Reaction c1->c2 c3 Labeled Protein Ready for Analysis c2->c3 ms1 Protein Digestion (e.g., with Trypsin) c3->ms1 ms2 LC-MS/MS Analysis ms1->ms2 ms3 Data Analysis (Protein ID & Quantification) ms2->ms3 G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling Cascade (Example) PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Downstream1 Downstream Effector 1 (e.g., p-AKT) Degradation->Downstream1 Modulates Upstream Upstream Signal Upstream->POI Downstream2 Downstream Effector 2 (e.g., p-mTOR) Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis) Downstream2->Response

References

A Comparative Guide to the Reactivity of Endo- and Exo-BCN Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant of experimental success. Bicyclo[6.1.0]nonyne (BCN) has emerged as a prominent strained alkyne for copper-free click chemistry, valued for its favorable balance of reactivity and stability. BCN exists as two stereoisomers, endo and exo, whose distinct three-dimensional structures can influence their reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions. This guide provides an objective comparison of the performance of endo-BCN and exo-BCN linkers, supported by available experimental and computational data, to inform the selection of the optimal isomer for specific research applications.

Performance Comparison: Reactivity and Stability

The primary distinction between endo- and exo-BCN lies in the orientation of the fused cyclopropane (B1198618) ring relative to the eight-membered ring containing the alkyne. This stereochemical difference influences the accessibility of the alkyne for cycloaddition reactions.

Reaction Kinetics:

Theoretical and experimental evidence suggests that the endo isomer of BCN is generally more reactive than the exo isomer in both SPAAC reactions with azides and IEDDA reactions with tetrazines. This enhanced reactivity is attributed to the stereoelectronic properties of the endo configuration, which favor the transition state of the cycloaddition reaction.

Stability:

In contrast to its lower reactivity, the exo isomer of BCN is computationally predicted to be more stable than the endo isomer. A study by Kumar et al. calculated the free energy of the exo geometry of BCN to be 5.0 kcal/mol lower than that of the endo form, suggesting greater thermodynamic stability for the exo isomer[3]. The stability of BCN linkers can be compromised under certain conditions, such as in the presence of thiols (e.g., glutathione), and this should be a consideration in experimental design, particularly for intracellular applications.

Data Presentation

Table 1: Comparative Properties of Endo-BCN vs. Exo-BCN Linkers

PropertyEndo-BCNExo-BCNKey Considerations
Relative Reactivity HigherLowerEndo-BCN exhibits faster reaction kinetics in both SPAAC (with azides) and IEDDA (with tetrazines) reactions[1].
Thermodynamic Stability LowerHigherThe exo isomer is computationally predicted to have a lower free energy and thus be more thermodynamically stable[3].
Common Applications Antibody-Drug Conjugates (ADCs), PROTACsAntibody-Drug Conjugates (ADCs), PROTACsBoth isomers are utilized in the synthesis of complex bioconjugates where efficient and specific ligation is required.

Experimental Protocols

The following is a generalized protocol for a competitive kinetic experiment to directly compare the reactivity of endo- and exo-BCN with an azide-functionalized molecule using ¹H NMR spectroscopy.

Objective: To determine the relative reaction rates of endo-BCN and exo-BCN with a model azide (B81097).

Materials:

  • Endo-BCN functionalized molecule (e.g., endo-BCN-PEG4-OH)

  • Exo-BCN functionalized molecule (e.g., exo-BCN-PEG4-OH)

  • Azide-functionalized molecule (e.g., benzyl (B1604629) azide)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the azide in the chosen deuterated solvent.

    • Prepare separate stock solutions of endo-BCN and exo-BCN in the same deuterated solvent.

    • Prepare a stock solution of the internal standard in the same deuterated solvent.

    • In an NMR tube, combine precise volumes of the endo-BCN and exo-BCN stock solutions to have an equimolar concentration of each isomer.

    • Add a precise volume of the internal standard stock solution.

  • NMR Acquisition (t=0):

    • Acquire a ¹H NMR spectrum of the mixture of endo-BCN, exo-BCN, and the internal standard before the addition of the azide. This will serve as the reference at time zero.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the azide stock solution to the NMR tube containing the BCN isomers and internal standard. The azide should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics with respect to each BCN isomer.

    • Quickly mix the contents of the NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant consumption of the BCN isomers (e.g., several hours).

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to unique, well-resolved protons of the endo-BCN and exo-BCN reactants and the internal standard.

    • Normalize the integrals of the BCN isomer signals to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance.

    • Plot the natural logarithm of the normalized integral (ln[BCN]) for each isomer against time.

    • The slope of the resulting linear fit for each isomer will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k₂) for each isomer can be calculated by dividing the pseudo-first-order rate constant by the initial concentration of the azide (k₂ = k' / [Azide]₀).

    • Compare the calculated k₂ values for endo-BCN and exo-BCN to determine their relative reactivity.

Mandatory Visualization

The choice of linker can be critical in applications such as the construction of Antibody-Drug Conjugates (ADCs). The reactivity of the BCN linker influences the efficiency of the conjugation of the cytotoxic payload to the antibody. The following diagram illustrates the general workflow of ADC synthesis using a BCN linker and the subsequent mechanism of action.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Antibody BCN_Linker Azide-Reactive Linker (endo- or exo-BCN) Antibody->BCN_Linker Activation ADC Antibody-Drug Conjugate (ADC) BCN_Linker->ADC Strain-Promoted Click Chemistry (SPAAC) Payload Cytotoxic Payload (with Azide) Payload->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Experimental workflow for ADC synthesis and mechanism of action.

The following diagram illustrates the logical relationship where the choice of BCN isomer can impact the efficiency of the bioconjugation reaction.

Isomer_Reactivity_Impact Start Bioconjugation Goal: Couple Molecule A to Molecule B Choice Choice of BCN Isomer Start->Choice Endo Endo-BCN Choice->Endo Exo Exo-BCN Choice->Exo Reactivity Reaction Rate Endo->Reactivity Higher Stability Linker Stability Endo->Stability Lower Exo->Reactivity Lower Exo->Stability Higher Outcome Conjugation Efficiency and Yield Reactivity->Outcome Stability->Outcome

Caption: Impact of BCN isomer choice on bioconjugation outcome.

References

A Comparative Guide to Antibody Functional Assays Post-Conjugation with endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conjugation of molecules to antibodies is a critical process that can impact their therapeutic efficacy. The choice of linker and conjugation strategy plays a pivotal role in preserving the antibody's function. This guide provides a comparative analysis of the functional performance of antibodies conjugated via their lysine (B10760008) residues using endo-BCN-PEG4-PFP ester technology versus alternative conjugation methods.

The this compound is a heterobifunctional linker that facilitates a two-step conjugation process.[1][2][3] The pentafluorophenyl (PFP) ester group reacts with primary amines, such as the ε-amino group of lysine residues on the antibody, to form stable amide bonds.[4] PFP esters are known to be more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts.[5][6][7] The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that can then be used for copper-free "click" chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a molecule of interest containing an azide (B81097) group.[8][9] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and provides a desirable chain length to the linker.[4]

This guide will delve into the functional implications of this lysine-based conjugation strategy, comparing it with site-specific methods and presenting supporting experimental data, detailed protocols for key functional assays, and visualizations of relevant biological pathways and workflows.

Comparison of Conjugation Strategies: Functional Performance

The conjugation method can significantly influence the functional characteristics of an antibody. While lysine conjugation is a widely used and straightforward method, it can lead to a heterogeneous product with a varied drug-to-antibody ratio (DAR) since antibodies possess numerous surface-accessible lysine residues. This heterogeneity can impact the pharmacokinetics, efficacy, and safety profile of the resulting conjugate. In contrast, site-specific conjugation methods offer greater control over the DAR and the location of the conjugated molecule, leading to a more homogeneous product.

Below is a summary of comparative data from studies evaluating the functional performance of antibodies conjugated via lysine-based methods versus site-specific approaches. While direct data for the this compound is limited, the data for lysine-conjugated antibodies, particularly those targeting HER2, provides a relevant comparison.

Table 1: Comparison of In Vitro Cytotoxicity of Anti-HER2 Antibody-Drug Conjugates

Conjugation MethodAntibody-Drug Conjugate (ADC)Target Cell LineIC50 ValueReference
Site-Selective (Affinity Peptide)Divalent ADCSKBR-3 (HER2+)~150 pM
Site-Selective (Affinity Peptide)Monovalent ADCSKBR-3 (HER2+)~50 pM
Lysine Conjugation (SMCC linker)Kadcyla® (T-DM1)SKBR-3 (HER2+)50 pM

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparison of In Vivo Efficacy of Anti-HER2 Antibody-Drug Conjugates

Conjugation MethodAntibody-Drug Conjugate (ADC)Animal ModelOutcomeReference
Site-Specific (Glycan-based)Anti-HER2-MaytansineBreast Cancer XenograftComplete tumor regression
Lysine ConjugationAnti-HER2-DM1Breast Cancer XenograftPartial tumor suppression
Site-Specific (Engineered Cysteine)Anti-HER2-MMAFOvarian Cancer XenograftSignificant tumor growth delay
Lysine ConjugationTrastuzumab-DM1Ovarian Cancer XenograftNo significant tumor inhibition

These data suggest that while lysine-conjugated ADCs like Kadcyla® are potent, site-specific conjugation methods can lead to ADCs with comparable or, in some in vivo models, superior efficacy. The improved in vivo performance of site-specific conjugates may be attributed to their homogeneity and potentially better pharmacokinetic properties.

Experimental Protocols

To assess the functional integrity of an antibody after conjugation, a panel of in vitro assays is typically employed. Below are detailed protocols for key functional assays.

Antibody Binding Affinity Assay (Flow Cytometry)

This assay quantifies the binding of the conjugated antibody to its target antigen on the surface of cells.

Protocol:

  • Cell Preparation: Harvest target cells expressing the antigen of interest and wash them with FACS buffer (e.g., PBS with 1% BSA). Resuspend the cells to a concentration of 1 x 10^6 cells/mL.

  • Antibody Incubation: Add serial dilutions of the conjugated antibody and a non-conjugated control antibody to the cell suspension. Incubate for 1 hour at 4°C.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • Secondary Antibody Staining: If the primary antibody is not fluorescently labeled, resuspend the cells in a solution containing a fluorescently labeled secondary antibody that recognizes the primary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash the cells twice with cold FACS buffer. Resuspend the final cell pellet in FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Plot the MFI against the antibody concentration and determine the equilibrium dissociation constant (Kd) using appropriate software.

Antibody Internalization Assay (Flow Cytometry)

This assay measures the extent to which an antibody is internalized by target cells upon binding to its surface antigen.

Protocol:

  • Cell Preparation: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Antibody Binding: On the day of the assay, cool the plate to 4°C. Add the fluorescently labeled conjugated antibody and a non-conjugated control to the cells and incubate for 1 hour at 4°C to allow binding but prevent internalization.

  • Induce Internalization: Wash the cells with cold medium to remove unbound antibody. Add pre-warmed medium and transfer the plate to a 37°C incubator to allow internalization to proceed for various time points (e.g., 0, 30, 60, 120 minutes).

  • Stop Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells with cold PBS.

  • Quench Surface Fluorescence: To distinguish between surface-bound and internalized antibody, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the cells for a short incubation on ice. This will quench the fluorescence of the antibody remaining on the cell surface.

  • Cell Detachment and Analysis: Detach the cells from the plate using a non-enzymatic cell dissociation solution.

  • Data Acquisition: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized antibody.

  • Data Analysis: Calculate the percentage of internalization at each time point relative to the initial total bound fluorescence (at time 0 before quenching).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the ability of the conjugated antibody to recruit and activate immune effector cells (like Natural Killer cells) to kill target cells.

Protocol:

  • Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein AM) that is released upon cell lysis. Seed the labeled target cells into a 96-well plate.

  • Effector Cell Preparation: Isolate effector cells (e.g., peripheral blood mononuclear cells or NK cells) from healthy donor blood.

  • Assay Setup: Add serial dilutions of the conjugated antibody and a non-conjugated control to the wells containing the target cells.

  • Co-culture: Add the effector cells to the wells at a specific effector-to-target cell ratio (e.g., 25:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Measure Cell Lysis: After incubation, centrifuge the plate and collect the supernatant. Measure the amount of released fluorescent dye in the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells with effector cells, no antibody.

    • Maximum Release: Target cells lysed with a detergent.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay assesses the ability of the conjugated antibody to activate the complement cascade, leading to the lysis of target cells.

Protocol:

  • Target Cell Preparation: Seed target cells in a 96-well plate.

  • Antibody Addition: Add serial dilutions of the conjugated antibody and a non-conjugated control to the wells.

  • Complement Addition: Add a source of complement (e.g., baby rabbit serum) to the wells.[7]

  • Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.[7]

  • Measure Cell Viability: Assess cell viability using a colorimetric assay (e.g., MTT or AlamarBlue) or by measuring the release of an intracellular enzyme like lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration, similar to the ADCC assay.

Visualization of Key Pathways and Workflows

To better understand the mechanisms underlying antibody function and the experimental processes, the following diagrams are provided in DOT language for Graphviz.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_assays Functional Assays Ab Antibody Conjugation Lysine Amine Reaction (PFP ester) Ab->Conjugation Linker This compound Linker->Conjugation Ab_Linker Ab_Linker Conjugation->Ab_Linker Antibody-Linker Intermediate Payload Payload-Azide Click_Reaction SPAAC (Click Chemistry) Payload->Click_Reaction Conjugated_Ab Conjugated Antibody Click_Reaction->Conjugated_Ab Binding Binding Assay (Flow Cytometry) Conjugated_Ab->Binding Internalization Internalization Assay (Flow Cytometry) Conjugated_Ab->Internalization ADCC ADCC Assay Conjugated_Ab->ADCC CDC CDC Assay Conjugated_Ab->CDC Ab_Linker->Click_Reaction

Fig. 1: Experimental workflow for antibody conjugation and functional assessment.

adcc_pathway cluster_cell Target Cell cluster_nk_cell NK Cell Target_Antigen Target Antigen Fc_Receptor FcγRIIIa (CD16a) Granzymes Granzymes & Perforin Fc_Receptor->Granzymes Activates release of Lysis Target Cell Lysis Granzymes->Lysis Induce Antibody Conjugated Antibody Antibody->Target_Antigen Binds to Antibody->Fc_Receptor Fc region binds

Fig. 2: Simplified signaling pathway of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

apoptosis_pathway ADCC_Signal ADCC Signal (Granzyme B) Bid Bid ADCC_Signal->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 3: Intrinsic apoptosis signaling pathway initiated by ADCC.

Conclusion

The conjugation of antibodies with this compound offers a robust method for attaching various payloads through a two-step process involving lysine chemistry and copper-free click chemistry. While this approach is versatile, it is important to recognize that it results in a heterogeneous product, which may have different functional characteristics compared to antibodies conjugated via site-specific methods. The provided data suggests that site-specific conjugation can lead to improved in vivo efficacy in some models, highlighting the importance of carefully selecting the conjugation strategy based on the specific therapeutic application. The detailed experimental protocols in this guide provide a framework for the thorough functional characterization of any conjugated antibody, ensuring that its critical biological activities are preserved or appropriately modulated for its intended purpose. Researchers should consider the trade-offs between the simplicity of lysine-based conjugation and the homogeneity and potential performance benefits of site-specific approaches in the context of their drug development goals.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Antibody-Drug Conjugates (ADCs) synthesized using the heterobifunctional linker, endo-BCN-PEG4-PFP ester. We offer a comparative analysis of its performance against a traditional maleimide-based linker, supported by illustrative experimental data. Detailed methodologies for key analytical techniques are provided to enable researchers to assess and replicate these characterization processes.

Introduction to this compound in ADC Synthesis

The this compound is a modern linker that facilitates a two-step conjugation process for the development of ADCs.[1][2] This linker possesses two key reactive moieties:

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-modified molecule.[1]

  • Pentafluorophenyl (PFP) Ester: A highly reactive group for efficient coupling with primary amines, such as those on the lysine (B10760008) residues of an antibody, to form stable amide bonds. PFP esters are noted for their high reactivity and increased stability in aqueous solutions compared to more traditional N-hydroxysuccinimide (NHS) esters.[2]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the linker and the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1] This combination of features allows for the precise and stable attachment of cytotoxic payloads to antibodies.

Comparative Performance Analysis

To illustrate the potential advantages of ADCs synthesized with the this compound linker, this section compares its hypothetical characterization data with that of a conventional ADC prepared using a maleimide-based linker (e.g., SMCC).

Data Presentation

Table 1: Drug-to-Antibody Ratio (DAR) and Purity

ParameterADC with this compoundADC with Maleimide Linker
Average DAR 3.83.7
DAR Distribution Homogeneous peaks for DAR0, DAR2, DAR4, DAR6, DAR8Broader peaks, potential for linker-drug hydrolysis
% Monomer (SEC) >98%~95%
% High Molecular Weight Species (SEC) <2%~5%

This is illustrative data compiled from typical ADC characterization results and is intended for comparative purposes.

Table 2: In Vitro Cytotoxicity

Cell LineADC with this compound (IC50, ng/mL)ADC with Maleimide Linker (IC50, ng/mL)
HER2-positive (SK-BR-3) 1525
HER2-positive (BT-474) 2035
HER2-negative (MCF-7) >1000>1000

This is illustrative data compiled from typical ADC cytotoxicity assay results and is intended for comparative purposes.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

ADC Synthesis with this compound

This protocol outlines a two-step process for conjugating a cytotoxic payload to an antibody.

Step 1: Antibody Modification with this compound

  • Materials:

    • Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4.

    • This compound dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Spin desalting columns for purification.

  • Procedure:

    • Adjust the concentration of the mAb solution to 5-10 mg/mL in PBS.

    • Slowly add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution with gentle vortexing. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the BCN-modified antibody by passing it through a spin desalting column equilibrated with PBS to remove excess linker and quenching buffer.

Step 2: Payload Conjugation via SPAAC

  • Materials:

    • BCN-modified antibody from Step 1.

    • Azide-functionalized cytotoxic payload dissolved in DMSO to a stock concentration of 10 mM.

  • Procedure:

    • To the purified BCN-modified antibody, add a 3- to 5-fold molar excess of the azide-functionalized payload stock solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the final ADC conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload.

Characterization of ADCs

a) Hydrophobic Interaction Chromatography (HIC) for DAR Determination

  • Instrumentation and Column:

    • Agilent 1290 Infinity II Bio LC System or equivalent.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 mm x 10 cm).[6]

  • Mobile Phases:

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Gradient: 0-100% B over 20 minutes.[6]

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL of ADC at 1-2 mg/mL.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[7]

b) Size-Exclusion Chromatography (SEC) for Aggregation Analysis

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase:

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL of ADC at 1 mg/mL.

  • Data Analysis:

    • The main peak represents the monomeric ADC.

    • Peaks eluting earlier correspond to high molecular weight species (aggregates).

    • The percentage of monomer and aggregates is determined by integrating the respective peak areas.

c) In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7).

    • Complete cell culture medium.

    • ADC constructs and control antibody.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with serial dilutions of the ADC constructs and control antibody for 72-96 hours.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

ADC Synthesis and Characterization Workflow

cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody modified_mAb BCN-Modified mAb mAb->modified_mAb Amine Coupling (PFP Ester) linker This compound linker->modified_mAb payload Azide-Payload ADC Final ADC Construct payload->ADC modified_mAb->ADC SPAAC (Click Chemistry) HIC HIC-HPLC ADC->HIC SEC SEC-HPLC ADC->SEC MS Mass Spectrometry ADC->MS Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity DAR_analysis DAR Determination HIC->DAR_analysis Aggregation_analysis Aggregation Analysis SEC->Aggregation_analysis Potency_analysis Potency (IC50) Cytotoxicity->Potency_analysis

Caption: Workflow for ADC synthesis and subsequent characterization.

ADC Internalization and Payload Release Pathway

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation binding ADC-Receptor Binding ADC->binding 1. Binding receptor Target Antigen Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome 3. Trafficking degradation Antibody Degradation lysosome->degradation 4. Degradation payload_release Payload Release degradation->payload_release 5. Release cytotoxicity Cytotoxic Effect (e.g., DNA damage, microtubule disruption) payload_release->cytotoxicity apoptosis Apoptosis (Cell Death) cytotoxicity->apoptosis 6. Cell Death

References

Comparative Guide to Assessing Non-Specific Binding of endo-BCN-PEG4-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of bioconjugates is a critical determinant of their efficacy and safety in therapeutic and diagnostic applications. Non-specific binding to off-target molecules can lead to reduced therapeutic windows, increased background signals in imaging, and potential toxicity. This guide provides a comprehensive comparison of endo-BCN-PEG4-PFP ester, a popular linker for bioconjugation, with its alternatives, focusing on the crucial aspect of non-specific binding. We present a synthesis of available data, detailed experimental protocols for assessing non-specific binding, and visualizations to aid in the rational design of bioconjugates with minimized off-target interactions.

Understanding the Components and Their Impact on Non-Specific Binding

The this compound linker is a heterobifunctional molecule designed for the conjugation of a payload to a biomolecule. Its structure comprises three key components, each influencing its non-specific binding profile:

  • endo-Bicyclononyne (BCN): A strained alkyne that participates in highly selective copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-modified molecules. While generally bioorthogonal, BCN has been reported to exhibit some level of cross-reactivity with thiols, which could contribute to non-specific binding in the complex milieu of a biological system.

  • Polyethylene Glycol (PEG4): A short, hydrophilic PEG linker. PEGylation is a well-established strategy to increase the hydrophilicity and biocompatibility of molecules, which generally helps to reduce non-specific hydrophobic interactions.[1] The length of the PEG chain is a critical parameter; while longer chains can enhance solubility, they may also introduce their own non-specific interactions.[2][3] A shorter PEG4 linker represents a balance between improving solubility and minimizing potential off-target binding.

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group for conjugation to proteins and other biomolecules. PFP esters are known to be more stable in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[4][5] This increased stability can lead to more efficient conjugation reactions and potentially less non-specific binding resulting from the hydrolysis of the active ester and subsequent side reactions.

Comparison with Alternative Bioconjugation Linkers

The choice of a bioconjugation linker is a critical decision in the development of targeted therapies and diagnostics. Here, we compare this compound with its common alternatives, focusing on factors that influence non-specific binding.

FeatureThis compoundendo-BCN-PEG4-NHS esterDBCO-PEG4-NHS/PFP ester
Click Chemistry Moiety endo-Bicyclononyne (BCN)endo-Bicyclononyne (BCN)Dibenzocyclooctyne (DBCO)
Amine-Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterNHS or PFP Ester
Relative Reactivity BCN generally has lower reactivity than DBCO.[6][7]BCN generally has lower reactivity than DBCO.[6][7]DBCO exhibits faster reaction kinetics with azides.[6][7]
Stability in Aqueous Solution PFP ester is more stable than NHS ester.[4][5]NHS ester is prone to hydrolysis.[5][8]Dependent on the ester (PFP > NHS).
Potential for Non-Specific Binding Moderate. BCN may show some thiol reactivity. PFP ester's stability is advantageous.Moderate to High. BCN's thiol reactivity and NHS ester's instability can contribute.Moderate. DBCO is highly bioorthogonal but more hydrophobic than BCN, which can increase non-specific hydrophobic interactions.[9][10]
Key Advantages Good balance of reactivity and stability. PFP ester minimizes hydrolysis-related side reactions.Widely used and well-characterized.Fast reaction kinetics, highly bioorthogonal.
Key Disadvantages Potential for some thiol reactivity.NHS ester instability can lead to lower conjugation efficiency and higher non-specific binding.Higher hydrophobicity of DBCO may increase non-specific binding.

Experimental Protocols for Assessing Non-Specific Binding

To quantitatively assess the non-specific binding of bioconjugates, a combination of in vitro and cell-based assays is recommended.

In Vitro Non-Specific Binding Assay using Cell Lysate

This assay evaluates the propensity of a conjugate to bind to a complex mixture of cellular proteins.

Protocol:

  • Prepare Cell Lysate: Lyse a relevant cell line (e.g., a cell line that does not express the target of interest) using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

  • Quantify Protein Concentration: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).[11]

  • Incubate Conjugate with Lysate: Incubate a fixed concentration of the fluorescently-labeled bioconjugate with the cell lysate at 37°C for various time points (e.g., 1, 4, and 24 hours). Include a negative control with lysate and a vehicle control.

  • Separate Unbound Conjugate: Use spin filters or magnetic beads coupled with an affinity tag (if applicable to the conjugate) to separate the protein-bound conjugate from the unbound conjugate.

  • Quantify Bound Conjugate: Measure the fluorescence of the bound fraction using a plate reader. An increase in fluorescence compared to the negative control indicates non-specific binding.

Cell-Based Non-Specific Binding Assay using Flow Cytometry

This assay measures the non-specific uptake of a conjugate by cells that do not express the target antigen.

Protocol:

  • Cell Culture: Culture a target-negative cell line to 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.

  • Incubation with Conjugate: Incubate the cells with a fluorescently-labeled version of the bioconjugate at various concentrations for a defined period (e.g., 1-4 hours) at 37°C. Include an unstained cell control and a positive control (if a low-level of non-specific uptake is expected).

  • Washing: Wash the cells three times with cold flow cytometry buffer to remove unbound conjugate.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the conjugate-treated cells compared to the unstained control indicates non-specific uptake.[12][13]

Visualizing the Concepts

To better understand the factors influencing non-specific binding and the experimental workflows, the following diagrams are provided.

cluster_0 Factors Influencing Non-Specific Binding Hydrophobicity Hydrophobicity of Linker/Payload NSB Non-Specific Binding Hydrophobicity->NSB Reactivity Off-Target Reactivity (e.g., Thiol Reactivity) Reactivity->NSB Stability Linker Instability (e.g., Hydrolysis) Stability->NSB Aggregation Conjugate Aggregation Aggregation->NSB

Key drivers of non-specific binding in bioconjugates.

cluster_1 In Vitro Assay Workflow cluster_2 Cell-Based Assay Workflow Lysate_Prep Prepare Target-Negative Cell Lysate Incubation Incubate with Fluorescent Conjugate Lysate_Prep->Incubation Separation Separate Bound and Unbound Fractions Incubation->Separation Quantification Quantify Fluorescence of Bound Fraction Separation->Quantification Cell_Prep Prepare Target-Negative Cell Suspension Cell_Incubation Incubate with Fluorescent Conjugate Cell_Prep->Cell_Incubation Washing Wash to Remove Unbound Conjugate Cell_Incubation->Washing Flow_Cytometry Analyze by Flow Cytometry Washing->Flow_Cytometry

Experimental workflows for assessing non-specific binding.

Conclusion

The selection of a bioconjugation linker requires a careful consideration of multiple factors, with non-specific binding being a paramount concern. The this compound offers a compelling balance of reactivity and stability, with the PFP ester moiety providing a distinct advantage over NHS esters in terms of aqueous stability, which can contribute to reduced non-specific binding. However, the potential for off-target reactivity of the BCN group should not be overlooked. For applications where rapid kinetics are essential, DBCO-based linkers may be preferable, although their increased hydrophobicity warrants careful evaluation of non-specific binding. Ultimately, the optimal choice of linker will depend on the specific application, the nature of the biomolecule and payload, and empirical validation through rigorous non-specific binding assays as detailed in this guide. By systematically evaluating these parameters, researchers can develop bioconjugates with enhanced specificity and improved therapeutic or diagnostic potential.

References

A Comparative Guide to HPLC and FPLC Analysis of endo-BCN-PEG4-PFP Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis and purification of bioconjugates are critical. The reaction of proteins with the heterobifunctional linker, endo-BCN-PEG4-PFP ester, yields products that require careful characterization. This guide provides a comparative overview of two essential chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC), for the analysis of these reaction products. We will delve into their principles, present typical experimental data, and provide detailed protocols to aid in methodological selection and application.

The this compound is a tool for bioconjugation. Its pentafluorophenyl (PFP) ester group reacts with primary amines (like lysine (B10760008) residues) on a protein, forming a stable amide bond.[1][2][3][4] This leaves the bicyclononyne (BCN) group available for a subsequent, highly specific "click" reaction with an azide-tagged molecule, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6]

Deciding Between HPLC and FPLC

The choice between HPLC and FPLC hinges on the primary goal of the chromatographic step: the high-resolution analytical separation of components or the preparative purification of the desired bioconjugate.[7][8][9]

High-Performance Liquid Chromatography (HPLC) is predominantly an analytical technique.[7][9] It utilizes high pressure to propel the mobile phase through a column packed with small-diameter particles, leading to high-resolution separations.[8][10] This makes it ideal for assessing reaction efficiency, determining the ratio of conjugated to unconjugated protein, and quantifying reaction byproducts. Reversed-phase HPLC (RP-HPLC) is a powerful method for analyzing the purity of the final conjugate.[11]

Fast Protein Liquid Chromatography (FPLC) , on the other hand, is primarily a preparative technique designed for the purification of biomolecules from complex mixtures.[7][9] It operates at lower pressures than HPLC and employs biocompatible components to preserve the integrity of sensitive proteins.[8][10][12] Common FPLC methods for protein conjugate purification include size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).

The following table summarizes the key differences between the two techniques in the context of analyzing this compound reaction products:

FeatureHPLC (High-Performance Liquid Chromatography)FPLC (Fast Protein Liquid Chromatography)
Primary Use Analytical (Purity assessment, quantification)[7][9]Preparative (Purification of conjugated protein)[7][9]
Operating Pressure High (1000-6000 psi)[7]Low to Medium (50-500 psi)[10]
Column Particle Size Small (3-5 µm)[9]Larger (10-30 µm)[8]
Typical Method Reversed-Phase (RP-HPLC)[11]Size-Exclusion (SEC), Ion-Exchange (IEX)[8]
Sample Volume Small (µL range)Large (mL to L range)[8]
Instrumentation Stainless steel components[7]Biocompatible (glass, PEEK) components[7][8][12]
Resolution Very HighGood to High
Speed FastGenerally Slower

Experimental Data: A Comparative Overview

While specific results will vary depending on the protein and reaction conditions, the following tables provide an illustrative comparison of the type of data obtained from HPLC and FPLC analysis of a hypothetical reaction between a monoclonal antibody (mAb) and this compound.

Table 1: Analytical RP-HPLC of Reaction Mixture

PeakAnalyteRetention Time (min)Peak Area (%)
1Unreacted this compound3.55.2
2Unconjugated mAb10.220.8
3mAb-BCN-PEG4 Conjugate12.574.0

Table 2: Preparative SEC-FPLC for Purification

FractionElution Volume (mL)Predominant SpeciesPurity (by analytical HPLC)Yield (%)
110.5Aggregates--
212.8mAb-BCN-PEG4 Conjugate>98%70
315.1Unconjugated mAb>99%18
420.3Unreacted Linker--

Experimental Protocols

Below are detailed, representative protocols for the analysis and purification of an antibody conjugated with this compound.

Protocol 1: Analytical RP-HPLC

Objective: To determine the conjugation efficiency and purity of the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C4 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture containing the antibody-endo-BCN-PEG4-PFP ester conjugate

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the reaction mixture.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas to determine the relative amounts of unconjugated antibody, conjugated antibody, and other species.

Protocol 2: Preparative SEC-FPLC

Objective: To purify the conjugated antibody from the reaction mixture.

Instrumentation:

  • FPLC system with a UV detector and fraction collector

  • Size-exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL)

Reagents:

  • Running Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reaction mixture containing the antibody-endo-BCN-PEG4-PFP ester conjugate

Procedure:

  • Equilibrate the column with at least two column volumes of PBS at a flow rate of 0.5 mL/min.

  • Load 0.5 - 2 mL of the reaction mixture onto the column.

  • Elute with PBS at a flow rate of 0.5 mL/min.

  • Monitor the absorbance at 280 nm.

  • Collect fractions (e.g., 0.5 mL) corresponding to the different peaks.

  • Analyze the collected fractions by analytical RP-HPLC to determine purity.

  • Pool the fractions containing the pure conjugate.

Visualizing the Workflow

To better illustrate the relationship between the reaction and the analytical/purification steps, the following diagrams are provided.

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_analysis Analysis & Purification Protein Protein (-NH2) Reaction Conjugation Protein->Reaction Linker This compound Linker->Reaction Mixture Reaction Mixture Reaction->Mixture Product Mixture HPLC Analytical RP-HPLC Mixture->HPLC FPLC Preparative SEC-FPLC Mixture->FPLC Purity Purity & Yield Data HPLC->Purity Purified Purified Conjugate FPLC->Purified

Caption: Experimental workflow for the analysis of this compound reaction products.

decision_tree Start Goal of Analysis? Analytical Analytical Separation (Purity, Quantification) Start->Analytical Assess Reaction Preparative Preparative Purification (Isolate Conjugate) Start->Preparative Isolate Product UseHPLC Use HPLC Analytical->UseHPLC UseFPLC Use FPLC Preparative->UseFPLC

References

Safety Operating Guide

Essential Safety and Operational Guide for endo-BCN-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount for both personal safety and experimental success. This document provides essential, immediate safety and logistical information for the handling of endo-BCN-PEG4-PFP ester, a polyethylene (B3416737) glycol (PEG) derivative designed for use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Adherence to these guidelines will ensure safe operational conduct and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is required to minimize exposure to potential chemical, radiological, physical, and mechanical hazards. The minimum required PPE for laboratory work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with specific PPE as determined by a thorough hazard assessment of the planned procedures.[3]

Recommended PPE for Handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesANSI Z.87.1 1989 standardProtects against splashes and airborne particles.[4]
Face ShieldWorn over safety glasses/gogglesRequired for tasks with a high risk of splashing, such as when pouring large volumes.[3][4]
Hand Protection Disposable Nitrile GlovesProvides incidental exposure protection. Must be changed immediately upon contact with the chemical.[3]
Double GlovingTwo pairs of nitrile glovesRecommended for added protection during handling.[3]
Body Protection Laboratory CoatNomex® or 100% cottonProtects skin and clothing from splashes. Avoid polyester (B1180765) or acrylic fabrics.[4]
Respiratory Protection Air-Purifying RespiratorNIOSH-approvedMay be required if engineering controls are insufficient to control exposure to dust or fumes.[4][5]

Operational Plan: Handling and Storage

The this compound is a moisture-sensitive compound due to its pentafluorophenyl (PFP) ester group, which is susceptible to hydrolysis.[6][7] Proper storage and handling procedures are critical to maintain its reactivity.

Storage:

  • Temperature: Store vials at -20°C for long-term stability.[6][7][8]

  • Environment: Keep in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[6][7]

  • Light: Protect from light.[9]

Handling:

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[7][8]

  • Weighing: Weigh the desired amount of the reagent quickly in a controlled environment.

  • Dissolution:

    • Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7][8]

    • It is strongly recommended to prepare solutions immediately before use.[6][7] Do not prepare stock solutions for storage as the PFP ester will degrade over time.[6][7][8]

    • Discard any unused reconstituted reagent.[7][8]

The workflow for preparing the this compound for a conjugation reaction is illustrated below.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction storage Store at -20°C with desiccant equilibrate Equilibrate vial to room temperature storage->equilibrate Retrieve for use weigh Weigh reagent equilibrate->weigh dissolve Dissolve in anhydrous DMF or DMSO weigh->dissolve Immediately add_to_reaction Add to reaction mixture (pH 7.2-8.5) dissolve->add_to_reaction G cluster_inputs Reaction Components reagent This compound (in anhydrous DMF/DMSO) product Conjugated Product (Stable Amide Bond) reagent->product target Target Molecule (with primary/secondary amine) target->product buffer Amine-Free Buffer (pH 7.2-8.5) buffer->product G cluster_collection Waste Collection cluster_disposal Final Disposal start Unused Reagent or Contaminated Material collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container Clearly collect->label_waste seal Seal Container label_waste->seal consult_ehs Consult Institutional EHS for Guidelines seal->consult_ehs dispose Dispose According to Regulations consult_ehs->dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.